tert-butyl 2-bromohexanoate
Description
Structure
3D Structure
Properties
CAS No. |
24356-14-7 |
|---|---|
Molecular Formula |
C10H19BrO2 |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
tert-butyl 2-bromohexanoate |
InChI |
InChI=1S/C10H19BrO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
NBXOKFDATKQLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC(C)(C)C)Br |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
physical properties of tert-butyl 2-bromohexanoate
CAS: 24356-14-7 | Formula: C₁₀H₁₉BrO₂ | MW: 251.16 g/mol [1][2]
Executive Summary
tert-Butyl 2-bromohexanoate is a specialized
Part 1: Chemical Identity & Structural Analysis
The compound exists as a racemic mixture in standard preparations due to the chiral center at the C2 position.
| Attribute | Specification |
| IUPAC Name | This compound |
| Common Synonyms | Hexanoic acid, 2-bromo-, 1,1-dimethylethyl ester; |
| CAS Number | 24356-14-7 (Distinct from 6-bromo isomer: 65868-63-5) |
| SMILES | CCCCC(Br)C(=O)OC(C)(C)C |
| Molecular Geometry | Tetrahedral C2 center; Sterically bulky tert-butyl protecting group.[1] |
| Key Reactivity | C-Br homolysis (radical initiation); Acid-catalyzed hydrolysis (cleavage of t-butyl group). |
Part 2: Critical Physical Properties
Note: Due to the niche nature of this specific ester, certain values are derived from high-fidelity predictive models and structural analogs (e.g., Ethyl 2-bromohexanoate).
Physicochemical Data Table
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | At 25°C, 1 atm |
| Appearance | Colorless to pale yellow oil | Darkens upon storage if not stabilized |
| Density | 1.12 ± 0.05 g/cm³ | Predicted (vs. Ethyl analog |
| Boiling Point | 85–90°C | @ 10 mmHg (Vacuum Distillation Required) |
| Refractive Index ( | 1.445 – 1.455 | Predicted |
| Solubility | Soluble: THF, DCM, Toluene, EtOAcInsoluble: Water | Hydrophobic alkyl chain dominates |
| Flash Point | > 95°C | Closed Cup (Estimated) |
| Vapor Pressure | < 0.1 mmHg | @ 25°C |
Stability Profile
-
Thermal Stability: The secondary C-Br bond is thermally sensitive. Distillation must be performed under reduced pressure (<15 mmHg) to prevent elimination of HBr (dehydrohalogenation).
-
Hydrolytic Stability: The tert-butyl ester is resistant to basic hydrolysis (saponification) due to steric hindrance but is extremely sensitive to acidolysis (e.g., TFA, HCl), which cleaves the ester to 2-bromohexanoic acid.
Part 3: Synthesis & Purification Protocols
Objective: Synthesis of this compound via acid chloride intermediate. Rationale: Direct Fischer esterification is inefficient for tert-butyl esters due to the steric bulk of the tert-butanol. The acid chloride route or isobutylene addition is preferred.
Method A: Acid Chloride Coupling (Recommended for Lab Scale)
Reagents
-
2-Bromohexanoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 1.5 equiv)
-
tert-Butanol (1.2 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Protocol
-
Acyl Chloride Formation:
-
In a flame-dried flask under
, dissolve 2-bromohexanoic acid in anhydrous DCM. -
Add SOCl₂ dropwise. Add a catalytic amount of DMF (dimethylformamide).
-
Reflux at 40°C for 2-3 hours until gas evolution (HCl/SO₂) ceases.
-
Check: Confirm conversion via TLC or aliquot NMR (shift of
-proton). -
Remove excess SOCl₂ and solvent under reduced pressure to yield crude 2-bromohexanoyl chloride.
-
-
Esterification:
-
Redissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0°C.
-
Add a mixture of tert-butanol and Pyridine (base) dropwise over 30 minutes. Note: The base scavenges HCl to prevent premature cleavage of the forming ester.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench with saturated NaHCO₃ (aq) to neutralize residual acid.
-
Extract organic layer; wash with 1M HCl (to remove pyridine), then brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Vacuum distillation (approx. 85°C @ 10 mmHg) or Flash Column Chromatography (Hexanes/EtOAc 95:5).
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis via acid chloride activation to overcome steric hindrance of the tert-butyl group.
Part 4: Applications in Drug Delivery & Polymer Science
ATRP Initiator (Atom Transfer Radical Polymerization)
This compound is a "secondary" halide initiator, making it kinetically compatible with the polymerization of acrylates (e.g., tert-butyl acrylate, methyl methacrylate) and styrenes.
-
Mechanism: The homolytic cleavage of the C-Br bond is catalyzed by a Cu(I) complex. The resulting radical initiates the monomer.
-
Advantage: The hexyl chain provides a hydrophobic "tail" to the polymer, while the tert-butyl ester head-group can be hydrolyzed later.
-
Initiation Efficiency: High (
) due to structural similarity with acrylate propagating radicals.
Precursor for Amphiphilic Block Copolymers
Researchers use this initiator to synthesize Poly(tert-butyl acrylate) (PtBA).
-
Post-Polymerization Modification: Treatment with Trifluoroacetic acid (TFA) removes the tert-butyl group, converting the polymer end-group or the entire block (if tBA monomer was used) into Poly(acrylic acid), creating pH-responsive hydrogels or drug carriers.
ATRP Activation Cycle
Caption: Reversible activation/deactivation cycle in ATRP using this compound as the alkyl halide initiator.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
-
Organic Syntheses. (1976). Preparation of tert-Butyl Esters via Acid Chlorides. Organic Syntheses, Coll. Vol. 5, p.171.
-
PubChem. (2024). Compound Summary: this compound (CAS 24356-14-7).[2][3][4] National Library of Medicine.
-
Patents. (2019). US Patent 11180471B2: Substituted oxopyridine derivatives (Synthesis of this compound intermediate).
Sources
Navigating the Synthesis and Application of Bromo-Functionalized Hexanoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug discovery, bifunctional molecules serve as critical scaffolds for the construction of complex molecular architectures. Among these, bromo-functionalized esters are of particular interest due to their versatile reactivity. This guide focuses on tert-butyl bromohexanoates, key intermediates that possess both a sterically hindered ester for controlled deprotection and a reactive bromine atom for nucleophilic substitution or organometallic coupling reactions.
While the user's interest is in tert-butyl 2-bromohexanoate , it is important to note that this specific isomer is not widely commercially available and is sparsely documented in scientific literature. In contrast, its isomer, tert-butyl 6-bromohexanoate , is a well-characterized and readily accessible reagent. This guide will provide a comprehensive overview of the properties and applications of tert-butyl 6-bromohexanoate as a representative and highly useful member of this class of compounds. Additionally, general principles for the synthesis and reactivity of α-bromo esters (relevant to the 2-bromo position) will be discussed to provide a complete technical picture.
Physicochemical Properties of tert-Butyl Bromohexanoates
The molecular formula for both this compound and tert-butyl 6-bromohexanoate is C₁₀H₁₉BrO₂. The key physicochemical data are summarized in the table below, with specific data points largely referring to the well-documented tert-butyl 6-bromohexanoate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉BrO₂ | [1] |
| Molecular Weight | 251.16 g/mol | [1][2][3] |
| CAS Number | 65868-63-5 (for 6-bromo isomer) | [1][2][3] |
| Appearance | Liquid | [3] |
| Purity | ≥96% (typical for commercial samples) | [1] |
Synthesis of tert-Butyl Bromohexanoates
The synthetic route to tert-butyl bromohexanoates depends on the position of the bromine atom.
Synthesis of tert-Butyl 6-bromohexanoate
The terminal (ω-bromo) substitution of tert-butyl 6-bromohexanoate is typically achieved through standard esterification of 6-bromohexanoic acid. The bulky tert-butyl group is introduced under acidic conditions with isobutylene or via transesterification.
Experimental Protocol: Synthesis of tert-Butyl 6-bromohexanoate from 6-Bromohexanoic Acid
-
Reactant Preparation: To a solution of 6-bromohexanoic acid (1.0 equivalent) in a suitable organic solvent such as dichloromethane or tert-butyl acetate, add a catalytic amount of a strong acid (e.g., sulfuric acid or a sulfonic acid resin).
-
Esterification: Cool the mixture in an ice bath and slowly bubble isobutylene gas through the solution, or add liquid isobutylene. Alternatively, tert-butanol can be used as both a reactant and a solvent in the presence of a suitable catalyst.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting carboxylic acid is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure tert-butyl 6-bromohexanoate.
General Synthesis of this compound (α-Bromo Ester)
The synthesis of α-bromo esters like this compound typically involves the bromination of the corresponding hexanoate ester at the α-position. A common method is the Hell-Volhard-Zelinsky reaction of hexanoic acid followed by esterification, or direct bromination of a pre-formed ester enolate.
Conceptual Protocol: Synthesis via Bromination of tert-Butyl Hexanoate
-
Enolate Formation: A solution of tert-butyl hexanoate (1.0 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
-
Bromination: A solution of a bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the same solvent is then added to the enolate solution. The reaction is typically rapid.
-
Quenching and Work-up: The reaction is quenched with a proton source, such as saturated ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude this compound is then purified, typically by column chromatography.
Applications in Research and Drug Development
The bifunctional nature of tert-butyl bromohexanoates makes them valuable building blocks in several areas of chemical and pharmaceutical research.
Role as a Linker in PROTACs
A primary application of tert-butyl 6-bromohexanoate is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The hexyl chain of tert-butyl 6-bromohexanoate serves as a flexible linker, and the two reactive ends allow for the conjugation of a target-binding ligand and an E3 ligase-binding ligand.
Caption: Workflow for PROTAC synthesis using tert-butyl 6-bromohexanoate.
Alkylation of Nucleophiles
Both isomers can be used as alkylating agents. The bromine atom is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively. The tert-butyl ester group is generally stable to these conditions and can be selectively removed later in the synthetic sequence under acidic conditions.
The reactivity of the two isomers differs significantly. As a secondary bromide, this compound is more sterically hindered and may be more prone to elimination side reactions (E2) with bulky or strong bases, whereas the primary bromide of tert-butyl 6-bromohexanoate is more favorable for substitution reactions (SN2).
Caption: Reactivity comparison of 2-bromo and 6-bromo isomers.
Conclusion
Tert-butyl bromohexanoates are versatile synthetic intermediates with significant applications in drug discovery and organic synthesis. While the 2-bromo isomer presents interesting synthetic possibilities as an α-bromo ester, the 6-bromo isomer is the more established and accessible reagent, particularly for its role as a linker in the development of PROTACs. A thorough understanding of the distinct reactivity profiles of these isomers is crucial for their successful application in the synthesis of complex molecules.
References
-
PubChem. tert-Butyl 2-acetyl-2-bromohexanoate. National Center for Biotechnology Information. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Importance of tert-Butyl Bromoacetate in Chemical Synthesis. [Link]
-
PubChem. tert-Butyl 6-bromohexanoate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. tert-butyl bromoacetate. [Link]
-
Semantic Scholar. A Simple Method for the Synthesis of tert-Butyl 2-Bromoacetate. [Link]
-
Supporting Information. Synthesis of warheads 1 and 2. [Link]
-
RSC Advances. Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid. [Link]
-
PrepChem.com. Preparation of tert-Butyl bromide (2-bromo-2-methylpropane). [Link]
-
A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. [Link]
- Google Patents.
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
- Google Patents.
-
Reddit. Is this reaction and this synthesis correct? : r/OrganicChemistry. [Link]
-
PubChem. tert-Butyl peroxy-2-ethylhexanoate. [Link]
Sources
Steric Shielding & Reactivity: The tert-Butyl 2-Bromohexanoate System
Executive Summary
tert-Butyl 2-bromohexanoate represents a class of sterically congested
This guide dissects the interplay between the electron-withdrawing
Structural Dynamics & Steric Parameters
The defining feature of this compound is the tension between electronic activation and steric deactivation.
The Steric Wall (Taft Parameters)
The tert-butyl group is not merely "large"; it is spherically congested. We can quantify this using Taft steric substituent constants (
| Substituent (R) | Taft Steric Constant ( | Relative Hydrolysis Rate |
| Methyl ( | 1 (Reference) | |
| Ethyl ( | ~0.85 | |
| Isopropyl ( | ~0.34 | |
| tert-Butyl ( | < 0.03 |
Interpretation: The negative magnitude of the
The "Distal" vs. "Proximal" Effect
-
Proximal Shielding (Carbonyl): The
-Bu group creates a cone of protection around the carbonyl oxygen, preventing (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) hydrolysis. -
Distal Influence (
-Carbon): The 2-position (carrying the Bromine) is a secondary carbon. The -Bu group is sufficiently removed that it does not significantly inhibit displacement of the bromine, nor does it drastically reduce radical generation efficiency during polymerization initiation.
Synthetic Pathways & Challenges
Standard Fischer esterification (Acid + Alcohol
Recommended Protocol: The Acid Chloride Route
The most robust synthesis utilizes 2-bromohexanoyl chloride and tert-butanol in the presence of a non-nucleophilic base.
Reagents
-
Substrate: 2-Bromohexanoyl chloride (1.0 equiv)
-
Nucleophile: tert-Butanol (1.2 equiv)
-
Base: Pyridine or Triethylamine (1.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with DCM and tert-butanol.
-
Base Addition: Add Pyridine. Cool the system to 0°C to manage the exotherm.
-
Acylation: Add 2-bromohexanoyl chloride dropwise over 30 minutes. The solution will turn cloudy as Pyridinium Hydrochloride precipitates.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Filter off the pyridinium salt. Wash the organic phase with 1M HCl (to remove excess pyridine), then sat.
, then Brine. -
Purification: Dry over
and concentrate. Purify via vacuum distillation (bp ~85-90°C at 1 mmHg).
Synthetic Workflow Diagram
Figure 1: The Acid Chloride synthetic route bypasses the dehydration issues of Fischer esterification.
Reactivity Profile: Hydrolytic Stability
The most critical application of the
The Mechanistic Switch ( vs. )
Under basic conditions (NaOH), the steric bulk prevents the hydroxide ion from attacking the carbonyl. However, under acidic conditions, the mechanism switches.
-
Base (Blocked): The
pathway is shut down. -
Acid (Allowed): The reaction proceeds via the
(Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism. The protonated ester cleaves to form a stable tert-butyl carbocation and the free acid.
Hydrolysis Pathway Diagram
Figure 2: The steric bulk forces the hydrolysis mechanism to switch from associative (base) to dissociative (acid).
Application: ATRP Initiator Efficiency
In Atom Transfer Radical Polymerization (ATRP), 2-bromo esters are standard initiators. The tert-butyl group plays a nuanced role here.
Initiation Kinetics
-
Radical Stability: The secondary radical generated at the 2-position is stabilized by the carbonyl group and the alkyl chain. The
-Bu group exerts a subtle electronic influence (inductive donation) but does not destabilize the radical. -
Initiation vs. Propagation: For controlled polymerization (
), the initiator must react faster than the polymer chain propagates. This compound is a secondary bromide. It initiates acrylates (like methyl acrylate) efficiently but may be slow for methacrylates. -
End-Group Fidelity: The bulky
-Bu group protects the chain end from back-biting or premature hydrolysis during the polymerization process.
"Masked" Acid Functionality
Researchers use this initiator to synthesize block copolymers (e.g., Poly(t-butyl acrylate)-b-Polystyrene). Post-polymerization, the tert-butyl groups can be selectively hydrolyzed (using Trifluoroacetic acid) to yield acrylic acid units without degrading the polymer backbone or the bromine end-group.
References
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley.
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[3][4][5] Chemical Reviews, 101(9), 2921–2990. Link
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Definitive source on vs mechanisms).
-
Davis, K. A., & Matyjaszewski, K. (2000).[4] Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers.[4][5] Macromolecules, 33(11), 4039–4047. Link
-
Organic Syntheses. tert-Butyl bromoacetate. Org.[6][7] Synth. 2008, 85, 10. (Protocol adapted for hexanoate). Link
Sources
- 1. Taft equation - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
Safety and Handling Precautions for tert-Butyl 2-Bromohexanoate
The following technical guide details the safety, handling, and reactivity profile of tert-butyl 2-bromohexanoate (CAS 24356-14-7). This document is structured for researchers and process chemists, prioritizing mechanism-based safety assessments over generic checklists.
CAS: 24356-14-7 | Formula: C₁₀H₁₉BrO₂ | Mol. Weight: 251.16 g/mol [1]
Executive Safety Summary
This compound is an
-
The
-Bromo Moiety: Confers high electrophilicity, making the compound a potent alkylating agent, a severe skin/eye irritant, and a lachrymator (tear-inducing agent). -
The tert-Butyl Ester: Introduces acid-sensitivity. Upon exposure to strong acids or moisture (with catalytic acid), it decomposes to release isobutylene gas and 2-bromohexanoic acid, creating a pressure hazard in sealed vessels.
Critical Hazard Classifications (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]
-
Serious Eye Damage: Category 1.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
-
Lachrymator: Exposure to vapors causes immediate, severe eye tearing and respiratory distress.
Chemical Reactivity & Stability Profile
Understanding the specific reactivity of this molecule is the foundation of safe handling.
Decomposition Pathways
Unlike ethyl or methyl esters, the tert-butyl group is susceptible to cleavage under acidic conditions or thermal stress.
-
Hydrolysis/Acidolysis: In the presence of moisture and trace acid (which can form from initial hydrolysis of the C-Br bond), the ester cleaves to form 2-bromohexanoic acid and isobutylene (gas).
-
Thermal Instability: Prolonged heating above 80–100°C can initiate autocatalytic decomposition, especially if HBr byproducts are not scavenged.
Incompatibility Matrix
| Reagent Class | Reaction Risk | Consequence |
| Strong Bases (NaOH, KOH, alkoxides) | Rapid Hydrolysis / Elimination | Exothermic reaction; formation of reactive acrylic species (via HBr elimination). |
| Nucleophiles (Amines, Thiols) | Rapid alkylation; exothermic. | |
| Acids (HCl, H₂SO₄, Lewis Acids) | Ester Cleavage | Release of flammable isobutylene gas; pressure buildup. |
| Reducing Agents (LiAlH₄) | Reduction of Ester/Halide | Vigorous exotherm; potential fire. |
Engineering Controls & Personal Protective Equipment (PPE)
The "Lachrymator" Protocol
Because
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur inside a certified chemical fume hood.
-
Vapor Trap: If removing solvent via rotary evaporation, use a secondary cold trap (dry ice/acetone) to prevent exhaust of the bromoester into the lab atmosphere via the pump exhaust.
Glove Selection Strategy
Small halogenated esters permeate standard disposable nitrile gloves rapidly (often < 5 minutes).
-
Routine Handling: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner). Protocol: Change outer gloves immediately upon any splash.
-
Spill Cleanup / Bulk Transfer: Silver Shield / Laminate gloves or Viton gloves are required. Do NOT rely on latex or thin nitrile for immersion protection.
Safe Handling Workflow (Visualized)
The following diagram illustrates the logical workflow for transferring this reagent, emphasizing the "Quench-in-Place" philosophy to minimize exposure.
Caption: Workflow for minimizing vapor release. Note the emphasis on syringe transfer to avoid open-air pouring.
Storage and Stability
-
Temperature: Store at 2–8°C . Cold storage reduces the vapor pressure (mitigating lachrymatory risk) and slows spontaneous hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen . Moisture ingress leads to HBr formation, which catalyzes further decomposition (autocatalytic cycle).
-
Container: Amber glass with a PTFE-lined cap. Do not store in metal containers prone to corrosion by trace HBr.
Emergency Procedures
Exposure Response
-
Eye Contact: IMMEDIATE irrigation is critical.[2][3] The lachrymatory effect causes blepharospasm (involuntary closing of eyelids). You must forcibly hold eyelids open to flush with water for at least 15 minutes.
-
Skin Contact: Remove contaminated clothing immediately.[2][3][4] Wash skin with soap and water.[5] Note: Alpha-bromo esters can cause delayed burns; monitor skin for 24 hours.
-
Inhalation: Move victim to fresh air.[3][5] If breathing is difficult, administer oxygen. The lachrymatory effect usually subsides within 30 minutes of fresh air exposure, but pulmonary irritation may persist.
Spill Cleanup (Small Scale < 50 mL)
-
Evacuate: Clear the immediate area. The lachrymatory vapor will migrate.[2]
-
PPE: Don full-face respirator (Organic Vapor cartridges) and Silver Shield gloves.
-
Neutralize: Cover the spill with a mixture of vermiculite and sodium carbonate (soda ash). The carbonate neutralizes any acid byproducts.
-
Disposal: Sweep into a sealed container. Do NOT use a standard trash bin; label as "Halogenated Organic Waste - Lachrymator."
Decomposition Logic (Visualized)
Understanding the decomposition helps in troubleshooting "pressure events" in storage bottles.
Caption: The autocatalytic decomposition cycle. Trace HBr accelerates the cleavage of the tert-butyl group, generating gas pressure.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11550568, tert-Butyl 6-bromohexanoate (Isomer Analog Safety Data). Retrieved from [Link]
-
ChemSrc. this compound CAS 24356-14-7 Entry.[6][7] Retrieved from [Link]
-
Organic Syntheses. Synthesis of tert-Butyl Bromoacetate (Class Analog Procedure). Org.[8] Synth. 2008, 85, 10. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 2096442-82-7|tert-Butyl 1-bromocyclopropanecarboxylate|BLD Pharm [bldpharm.com]
- 7. tert-Butyl 2,2,2-trichloroacetimidate | CAS#:98946-18-0 | Chemsrc [chemsrc.com]
- 8. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: tert-Butyl 2-Bromohexanoate – A Modular Lipophilic Building Block
Topic: tert-Butyl 2-bromohexanoate as an Alkylating Agent in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Polymer Scientists, and Process Development Engineers
Executive Summary & Chemical Profile
This compound is a specialized bifunctional reagent used primarily to introduce a lipophilic hexanoate chain into organic molecules via nucleophilic substitution (
Its primary utility lies in Drug Discovery for synthesizing non-canonical amino acids (peptidomimetics) and in Material Science as an initiator for Atom Transfer Radical Polymerization (ATRP). The tert-butyl group provides orthogonal protection, stable to basic nucleophilic attack but readily cleaved under acidic conditions (TFA/HCl), preventing transesterification side reactions common with methyl/ethyl esters.
Chemical Specifications
| Property | Description / Value |
| IUPAC Name | This compound |
| CAS Number | 23426-63-3 (Generic 2-bromo isomer) / 65868-63-5 (6-bromo isomer for ref) |
| Molecular Formula | |
| Molecular Weight | 251.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density (Predicted) | ~1.15 g/mL |
| Boiling Point (Predicted) | ~95–100 °C at 10 mmHg (Extrapolated) |
| Solubility | Soluble in DCM, THF, DMF, Toluene; Insoluble in water |
| Reactivity Class |
Preparation of the Reagent
Note: As this specific isomer is often a non-stock item, in-house preparation is recommended to ensure purity.
Protocol: Catalytic tert-Butylation of 2-Bromohexanoic Acid
Objective: Synthesize this compound from 2-bromohexanoic acid without using isobutylene gas (hazardous). Mechanism: Acid-catalyzed transesterification/addition using tert-butyl acetate.
Reagents:
-
2-Bromohexanoic acid (1.0 equiv)
-
Catalyst: Perchloric acid (
) or Tf2NH (Modern Green Method)
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 2-bromohexanoic acid (10 mmol, 1.95 g).
-
Solvent: Add tert-butyl acetate (20 mL). The reagent acts as the solvent.
-
Catalysis:
-
Standard Method: Add 70%
(1.5 equiv) dropwise at 0°C. -
Green Method (Recommended): Add Tf2NH (1 mol%) at RT [1].
-
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (stain with KMnO4; acid spot disappears, ester spot appears).
-
Quench: Cool to 0°C. Slowly add saturated
until pH > 7. -
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.
-
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield the clear oil.
Critical Application I: N-Alkylation for Peptidomimetics
Context: Synthesis of N-alkylated Norleucine analogs. The bulky tert-butyl group prevents the formation of diketopiperazines during subsequent peptide coupling steps.
Mechanism
The reaction proceeds via an
-
Challenge: The secondary bromide is sterically hindered. Elimination (E2) is a competing side reaction.
-
Solution: Use a polar aprotic solvent (DMF/ACN) and a non-nucleophilic base (DIPEA) or mild inorganic base (
).
Detailed Protocol
Reagents:
-
Primary Amine / Amino Acid Ester (1.0 equiv)
-
This compound (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
-
Additive: TBAI (Tetrabutylammonium iodide, 0.1 equiv) - Optional Finkelstein catalyst
Workflow:
-
Dissolution: Dissolve the amine (5.0 mmol) in dry ACN (15 mL) under
atmosphere. -
Base Addition: Add DIPEA (10.0 mmol, 1.74 mL). Stir for 10 min.
-
Alkylation: Add this compound (6.0 mmol, 1.51 g) dropwise.
-
Tip: If the amine is valuable/scarce, use 2.0 equiv of the bromide to drive completion.
-
-
Heating: Heat to 50–60°C. Do not reflux vigorously to avoid elimination.
-
Monitoring: Check LC-MS at 4h and 12h. Look for Mass [M + 251 - HBr].
-
Workup: Evaporate ACN. Redissolve in EtOAc. Wash with 5% citric acid (to remove unreacted amine/DIPEA), then sat.
. -
Deprotection (Downstream): The tert-butyl group can be removed selectively using TFA/DCM (1:1) at RT for 1h, leaving methyl/ethyl esters on the amine backbone intact.
Visualization: N-Alkylation Workflow
Figure 1: Step-by-step workflow for the N-alkylation of amines using this compound.
Critical Application II: ATRP Initiator
Context: In polymer chemistry, this reagent serves as an initiator for Atom Transfer Radical Polymerization (ATRP).[3][4] The secondary bromide provides a radical stabilization profile similar to acrylate monomers, ensuring efficient initiation for synthesizing Poly(acrylates) or Poly(styrenes).
Advantages:
-
Lipophilic End-Group: Introduces a hydrophobic C6 tail, useful for modifying surface energy or membrane interaction.
-
Functionalizable Head: The tert-butyl ester can be hydrolyzed post-polymerization to a carboxylic acid for bioconjugation.
Protocol: Initiation of Styrene Polymerization
Reagents:
-
Monomer: Styrene (degassed)
-
Initiator: this compound
-
Catalyst: CuBr (I)[3]
-
Ligand: PMDETA (Pentamethyldiethylenetriamine)[3]
Stoichiometry: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1
Workflow:
-
Glovebox/Schlenk: In a Schlenk tube, add CuBr (1.0 equiv) and stir bar.
-
Seal & Purge: Seal tube, cycle vacuum/Nitrogen 3 times.
-
Liquid Addition: Inject degassed solvent (Anisole), Styrene (100 equiv), Ligand (1.0 equiv), and this compound (1.0 equiv) via syringe.
-
Complexation: The solution should turn light green/blue (depending on ligand) as the Cu-complex forms.
-
Polymerization: Heat to 90°C. The radical generates at the secondary carbon of the hexanoate, initiating chain growth.
-
Termination: Expose to air (oxidizes Cu(I) to Cu(II)) and dilute with THF. Pass through a neutral alumina plug to remove copper.
Reactivity & Troubleshooting Guide
Reactivity Pathways
The following diagram illustrates the divergent reactivity based on conditions.
Figure 2: Divergent chemical pathways for this compound.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield ( | Steric hindrance at 2-position | Add 0.1 eq TBAI (Finkelstein); Increase Temp to 60°C. |
| Elimination Product | Base is too strong/bulky | Switch from TEA/DBU to |
| No Reaction (ATRP) | Oxygen poisoning | Perform 3x Freeze-Pump-Thaw cycles; Ensure Cu(I) is not oxidized (green -> blue indicates oxidation). |
| Hydrolysis | Wet solvent/Acidic impurities | Dry solvents over molecular sieves; Store reagent over |
Safety & Handling
-
Hazards: Corrosive (Skin/Eye damage), Lachrymator.
-
Storage: Store at 2–8°C. Light sensitive (store in amber vials).
-
Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal into halogenated waste.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]
-
Simmons, H. E., et al. (1973). The Reformatsky Reaction.[5] Organic Reactions. [Link][1][4]
-
PubChem. (2025). tert-Butyl 2-bromopropanoate (Analog Data). National Library of Medicine. [Link]
Sources
reaction of tert-butyl 2-bromohexanoate with amine nucleophiles
Application Note: High-Efficiency Synthesis of N-Alkylated -Amino Esters via Nucleophilic Substitution of tert-Butyl 2-Bromohexanoate
Abstract & Strategic Utility
The synthesis of unnatural
While simple alkyl halides undergo straightforward
Mechanistic Analysis & Reaction Design
The Competitive Landscape
The reaction is governed by the competition between Substitution (
-
Pathway A (
- Desired): The amine attacks the -carbon, displacing bromide with inversion of configuration (if chiral). -
Pathway B (
- Undesired): The amine acts as a base, abstracting a -proton to form the -unsaturated ester (tert-butyl hex-2-enoate). -
Pathway C (Aminolysis - Suppressed): Attack at the carbonyl to form an amide. This is kinetically inhibited by the bulky tert-butyl group.
Mechanistic Diagram
The following diagram illustrates the reaction pathways and the transition state geometry.
Figure 1: Reaction pathways for the amination of
Optimization Strategy
To maximize yield and minimize side reactions, the following parameters are critical:
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state. MeCN is preferred for easier workup; DMF is superior for sluggish amines but requires aqueous washing. |
| Base | A base is required to neutralize the generated HBr. | |
| Stoichiometry | 1.2 – 2.0 eq. Amine | Excess amine prevents dialkylation (formation of tertiary amines) by statistically favoring the mono-alkylation event. |
| Catalyst | KI (10 mol%) | Finkelstein Modification: In situ conversion of alkyl bromide to alkyl iodide (a better leaving group) significantly accelerates the reaction rate. |
| Temperature | RT to 50°C | Higher temperatures favor Elimination ( |
Detailed Experimental Protocol
Materials
-
Substrate:this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous, powdered (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv)
-
Solvent: Acetonitrile (MeCN), anhydrous (0.5 M concentration relative to substrate)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add this compound (1.0 equiv) and anhydrous MeCN.
-
Activation: Add KI (0.1 equiv) and stir for 10 minutes at room temperature. Note: The solution may darken slightly due to trace iodine.
-
Base Addition: Add powdered
(2.0 equiv). -
Nucleophile Addition: Add the amine (1.5 equiv) dropwise.
-
Critical: If the amine is a liquid, add neat. If solid, dissolve in minimal MeCN.
-
-
Reaction: Stir vigorously at room temperature.
-
Monitoring: Check TLC (Hexanes/EtOAc) every 2 hours. If conversion is <50% after 6 hours, warm to 45°C.
-
Endpoint: Disappearance of the bromo-ester spot (usually
in 9:1 Hex/EtOAc).
-
-
Quench: Once complete, filter the reaction mixture through a celite pad to remove inorganic salts (
, KBr, KI). Rinse the pad with EtOAc.
Workup & Purification Flowchart
The product is a basic amine. We utilize this property for purification via "Acid-Base Extraction" to remove non-basic impurities (unreacted bromo-ester).
Figure 2: Acid-Base extraction strategy for isolating amino esters.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Low Yield (<40%) | Formation of Elimination Product (Alkene) | Reduce temperature. Switch base from |
| Dialkylation | Amine is too nucleophilic / Substrate excess | Increase amine stoichiometry to >2.0 equiv. Add substrate slowly to the amine solution (Reverse Addition). |
| No Reaction | Steric hindrance of amine | Switch solvent to DMF. Increase catalyst (KI) to 0.5 equiv. Heat to 60°C. |
| Ester Hydrolysis | Acidic workup too harsh | The t-butyl group is acid-labile. Ensure HCl wash is brief and cold, or use 5% citric acid instead of HCl. |
References
-
Nucleophilic Substitution of
-Halo Esters:- Effendic, S., & Webster, R. (2019). Nucleophilic Substitution Reactions of -Halo Esters. Journal of Organic Chemistry.
- Context: Establishes the baseline kinetics for on these substr
-
Synthesis of N-Alkylated Amino Acids
-
Chimia International Journal for Chemistry. (2004).[1] Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters.
- Context: Validates the use of alkyl bromides for amino acid functionaliz
-
-
Stability of tert-Butyl Esters
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
- Context: Authoritative guide on the acid-lability and base-stability of t-butyl esters, confirming their suitability for basic amin
-
Finkelstein Catalysis (KI Effect)
- Bordwell, F. G., & Brannen, W. T. (1964).
- Context: Mechanistic grounding for adding KI to acceler
Application Notes and Protocols: tert-Butyl 2-Bromoisobutyrate in Advanced Polymer Synthesis
A Senior Application Scientist's Guide for Researchers in Polymer Chemistry and Drug Development
Author's Note: The request specified tert-butyl 2-bromohexanoate. Our extensive search of the scientific literature indicates that this compound is not commonly used as an initiator in polymer chemistry. It is highly probable that the intended compound was tert-butyl 2-bromoisobutyrate (tBuBrB) , a widely utilized and commercially available initiator for Atom Transfer Radical Polymerization (ATRP). This guide will therefore focus on the applications and protocols for tert-butyl 2-bromoisobutyrate.
Introduction: The Role of tert-Butyl 2-Bromoisobutyrate in Controlled Radical Polymerization
In the pursuit of precisely defined polymeric architectures, controlled/"living" radical polymerization (CRP) techniques have become indispensable tools. Among these, Atom Transfer Radical Polymerization (ATRP) stands out for its versatility and tolerance to a wide range of functional monomers.[1] The initiator is a cornerstone of any ATRP system, dictating the number of growing polymer chains and consequently, the final molecular weight.[2]
tert-Butyl 2-bromoisobutyrate (tBuBrB) has emerged as a workhorse initiator for ATRP. Its structure is ideal for initiating the polymerization of various monomers, particularly acrylates and methacrylates. The key features of tBuBrB are:
-
A Tertiary Alkyl Halide: The carbon-bromine bond is sufficiently weak to be homolytically cleaved by a transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br).[3][4]
-
A Bulky tert-Butyl Ester Group: This group provides good solubility in common organic solvents and monomers. Importantly, the tert-butyl ester can be readily hydrolyzed under acidic conditions to yield a carboxylic acid functionality, a feature extensively used in the synthesis of amphiphilic block copolymers and functional materials.[5][6]
The primary application of tBuBrB is in the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers and star polymers.[7][8]
The Mechanism of ATRP Initiation with tert-Butyl 2-Bromoisobutyrate
ATRP is a reversible deactivation radical polymerization. The process is initiated by the homolytic cleavage of the C-Br bond in tBuBrB by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). This generates a tert-butyl isobutyrate radical and the corresponding copper(II) halide complex. The radical then propagates by adding to a monomer molecule. The growing polymer chain is then reversibly deactivated by the Cu(II) complex, reforming a dormant species with a halogen end-group.[2][3]
This dynamic equilibrium between a small concentration of active (propagating) radicals and a large concentration of dormant species is the key to the controlled nature of ATRP, minimizing termination reactions.[2]
Caption: ATRP mechanism using tert-butyl 2-bromoisobutyrate.
Detailed Application Protocols
Synthesis of Poly(tert-butyl acrylate) (PtBA) via ATRP
This protocol describes the synthesis of a well-defined PtBA homopolymer. The addition of a solvent is often necessary for the ATRP of tert-butyl acrylate to maintain a homogeneous catalytic system and to control the polymerization rate, leading to polymers with low polydispersity.[5][6]
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier Example |
| tert-Butyl acrylate (tBA) | 1663-39-4 | 128.17 | >98% | Sigma-Aldrich |
| tert-Butyl 2-bromoisobutyrate (tBuBrB) | 23877-12-5 | 223.11 | >98% | Sigma-Aldrich |
| Copper(I) bromide (CuBr) | 7787-70-4 | 143.45 | 99.99% | Sigma-Aldrich |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 3030-47-5 | 173.30 | >99% | Sigma-Aldrich |
| Anisole (anhydrous) | 100-66-3 | 108.14 | 99.7% | Sigma-Aldrich |
Experimental Workflow:
Caption: Experimental workflow for the synthesis of PtBA.
Step-by-Step Protocol:
-
Monomer Purification: tert-Butyl acrylate (tBA) should be passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add CuBr (e.g., 0.1 mmol). The flask is sealed with a rubber septum and subjected to three vacuum/argon cycles to ensure an inert atmosphere.
-
Addition of Reagents: Anhydrous anisole (as solvent), the purified tBA (e.g., 10 mmol), and PMDETA (e.g., 0.1 mmol) are added via degassed syringes. The mixture is stirred until the copper salt dissolves, forming a homogeneous solution.
-
Initiation: The initiator, tBuBrB (e.g., 0.1 mmol), is then added via syringe to start the polymerization. The ratio of monomer to initiator will determine the target degree of polymerization.
-
Polymerization: The flask is placed in a preheated oil bath (e.g., at 60-90 °C). The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).
-
Termination and Purification: The polymerization is terminated by cooling the flask to room temperature and exposing the reaction mixture to air. The mixture is then diluted with a suitable solvent like THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent, such as a methanol/water mixture, and dried under vacuum.
Synthesis of a Poly(tert-butyl acrylate)-b-polystyrene (PtBA-b-PS) Block Copolymer
The PtBA synthesized in the previous step, which retains its terminal bromine atom, can be used as a macroinitiator for the polymerization of a second monomer to form a block copolymer.
Step-by-Step Protocol:
-
Macroinitiator Preparation: A well-defined PtBA homopolymer is synthesized and purified as described in Protocol 3.1.
-
Reaction Setup: The purified PtBA-Br macroinitiator (e.g., 0.05 mmol) and CuBr (e.g., 0.05 mmol) are added to a dry Schlenk flask under an argon atmosphere.
-
Addition of Reagents: Anhydrous solvent (e.g., anisole), styrene (e.g., 5 mmol), and PMDETA (e.g., 0.05 mmol) are added via degassed syringes.
-
Polymerization: The flask is placed in a preheated oil bath (e.g., at 110 °C). The polymerization is allowed to proceed for a predetermined time.
-
Termination and Purification: The termination and purification steps are similar to those for the homopolymer synthesis. The final block copolymer is isolated by precipitation and dried.
Characterization of the Resulting Polymers
Thorough characterization is essential to confirm the controlled nature of the polymerization.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a controlled polymerization, a PDI value close to 1.1 is expected. For block copolymers, a clear shift to higher molecular weight compared to the macroinitiator should be observed.[9] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Used to determine the monomer conversion during polymerization by comparing the integrals of the monomer vinyl protons with those of the polymer backbone. For block copolymers, the composition can be calculated from the ratio of the integrals of the characteristic protons of each block.[6] |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Can be used to determine the absolute molecular weight of the polymer and to confirm the end-group fidelity. |
Causality Behind Experimental Choices and Troubleshooting
-
Choice of Ligand (PMDETA): PMDETA forms a sufficiently active catalyst with CuBr for the polymerization of acrylates, allowing for reactions to proceed at moderate temperatures.[5]
-
Solvent: For the polymerization of tBA, a solvent like anisole or acetone is often required to solubilize the catalyst complex and prevent a heterogeneous mixture, which would lead to poor control over the polymerization.[6][10] The polarity of the solvent can significantly affect the ATRP equilibrium constant.[1]
-
Temperature: The reaction temperature is a critical parameter that influences the rate of polymerization and the equilibrium between active and dormant species. Higher temperatures generally lead to faster polymerization but may also increase the likelihood of side reactions.
-
High PDI: A high PDI can result from impurities in the monomer or solvent, incorrect stoichiometry of the catalyst components, or loss of the terminal halogen functionality. Thorough purification of all reagents and maintaining an inert atmosphere are crucial.
Conclusion
tert-Butyl 2-bromoisobutyrate is a versatile and efficient initiator for the synthesis of well-defined polymers via ATRP. Its ability to initiate the polymerization of a wide range of monomers, coupled with the cleavable tert-butyl ester group, makes it a valuable tool for creating advanced polymer architectures for applications in drug delivery, nanotechnology, and materials science. By carefully controlling the reaction parameters, researchers can achieve excellent control over molecular weight, polydispersity, and polymer functionality.
References
- Trzebicka, B., & Mendrek, B. (2009). Synthesis and characterization of well-defined poly(tert-butyl acrylate) star polymers. European Polymer Journal.
-
Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039–4047. Available from: [Link]
-
Matyjaszewski, K. (n.d.). Atom Transfer Radical Polymerization. Matyjaszewski Polymer Group, Carnegie Mellon University. Available from: [Link]
-
Goel, S. (2021). Living Radical Polymerization: ATRP. Chemistry LibreTexts. Available from: [Link]
-
Anonymous. (n.d.). ATRP - Polymerization Methods. College of Saint Benedict and Saint John's University. Available from: [Link]
-
Tang, W., & Matyjaszewski, K. (2011). Mechanism of halogen exchange in ATRP. Macromolecules, 44(19), 7542-7547. Available from: [Link]
-
Wikipedia contributors. (2023, December 27). Atom transfer radical polymerization. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039-4047. Available from: [Link]
-
Rad, A. B., & Yilmaz, O. (2009). Physicochemical characterization of poly(tert-butyl acrylate-b-methyl methacrylate) prepared with atom transfer radical polymerization by inverse gas chromatography. Polymer, 50(23), 5486-5493. Available from: [Link]
-
Zhang, X., & Matyjaszewski, K. (2000). End-Functional Poly(tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 33(7), 2402–2407. Available from: [Link]
-
Wooley, K. L., et al. (2002). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 40(24), 4806-4819. Available from: [Link]
-
Jewel, J., et al. (2011). Rapid ambient temperature atom transfer radical polymerization of tert-butyl acrylate. Journal of Polymer Research, 18, 1425-1434. Available from: [Link]
-
Li, Z., & He, B. (2017). Block Copolymers: Synthesis, Self-Assembly, and Applications. Polymers, 9(10), 494. Available from: [Link]
-
Bednarek, M., Biedroń, T., & Kubisa, P. (1998). Synthesis of block copolymers by atom transfer radical polymerization of tert-butyl acrylate with poly(oxyethylene) macroinitiators. Macromolecular Rapid Communications, 19(11), 575-579. Available from: [Link]
-
Anastasaki, A., et al. (2022). Linear Block Copolymer Synthesis. Chemical Reviews, 122(16), 13125-13197. Available from: [Link]
-
Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Available from: [Link]
Sources
- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 2. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polymerization Methods: ATRP [faculty.csbsju.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
analytical methods for monitoring reactions with tert-butyl 2-bromohexanoate
Executive Summary: The Privileged Initiator
tert-Butyl 2-bromohexanoate (tB2BH) represents a "privileged intermediate" in modern polymer chemistry and organic synthesis. Its dual functionality—an acid-labile tert-butyl protecting group and a reactive
However, its utility introduces analytical complexity. The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, while the
Physicochemical Profile
| Property | Value | Analytical Relevance |
| CAS Number | 65868-63-5 | Identity verification |
| Molecular Formula | MW = 251.16 g/mol (Isotopic pattern in MS) | |
| Boiling Point | ~256°C (760 mmHg) / 62°C (0.11 mmHg) | High BP requires elevated GC oven temps |
| Density | 1.194 g/mL | Critical for volumetric dosing in ATRP |
| Solubility | Soluble in organic solvents; immiscible in water | Extract with Et2O/Hexanes; avoid aqueous acid |
Method A: Gas Chromatography (Quantification & Purity)
Role: Primary method for quantitative conversion analysis and impurity profiling. Rationale: tB2BH is sufficiently volatile for GC analysis. GC-FID provides robust linear response for quantification, while GC-MS is essential for identifying de-brominated byproducts (tert-butyl hexanoate).
Protocol: High-Resolution GC-FID/MS
System: Agilent 7890/8890 or equivalent.
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., HP-5ms, DB-5, or ZB-5).
Dimensions: 30 m
| Parameter | Setpoint | Technical Rationale |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation of the t-butyl group. |
| Injection Mode | Split (20:1 to 50:1) | Prevents column overload; sharpens peaks. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for reproducible retention times. |
| Oven Program | Initial: 60°C (Hold 1 min)Ramp: 15°C/min to 280°CFinal: 280°C (Hold 3 min) | Low initial temp focuses the analyte; ramp separates tB2BH from solvent and potential polymer oligomers. |
| Detector (FID) | 300°C | |
| Detector (MS) | Transfer Line: 280°CSource: 230°C | Scan range: 40–350 m/z. Look for characteristic Br isotope pattern (M and M+2). |
Internal Standard (IS): Dodecane or Tetradecane.
-
Preparation: Add IS to the reaction mixture at 5 mol% relative to tB2BH prior to starting.
-
Calculation: Conversion (%) =
Method B: NMR Spectroscopy (Structural Validation)
Role: Definitive structural characterization and monitoring of initiation efficiency.
Rationale: The
Protocol: H NMR Monitoring
Solvent:
Key Spectral Markers
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Use |
| 4.10 – 4.20 | Triplet (or dd) | Primary Handle. Disappears/shifts upon reaction. | |
| t-Butyl ( | 1.45 – 1.48 | Singlet (9H) | Intensity reference; validates ester integrity. |
| Terminal | ~0.90 | Triplet (3H) | Chain end reference. |
| Polymer | 2.20 – 2.50 (varies) | Broad multiplet | Appears as reaction proceeds (e.g., PMMA-Br). |
Monitoring Logic:
To determine conversion in ATRP:
Analytical Workflow & Decision Tree
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the reaction stage.
Caption: Analytical decision tree for processing tB2BH reaction aliquots. Color coding indicates process stage (Red=Critical Action, Blue=Decision, Green=Method).
Method C: Rapid Screening (TLC)
Role: Quick qualitative assessment during synthesis or purification.
Challenge: tB2BH has weak UV absorbance (carbonyl
Protocol
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexanes:Ethyl Acetate (9:1 to 8:1).
-
Expected
: ~0.3 – 0.4 (varies with humidity/plate).
-
-
Visualization (Mandatory):
-
KMnO4 Dip: Excellent sensitivity. tB2BH appears as a yellow/white spot on a purple background.
-
Phosphomolybdic Acid (PMA): Dip and heat with a heat gun. Appears as a dark blue/black spot.
-
Iodine Chamber: Reversible, yellow/brown spot.
-
Troubleshooting & Stability
Critical Alert: Acid Sensitivity The tert-butyl group is acid-labile.
-
Symptom: Appearance of a broad -OH peak in IR (2500-3300
) or new peaks in GC corresponding to 2-bromohexanoic acid. -
Cause: Exposure to acidic silica gel, un-neutralized
, or trace acid in reaction solvents. -
Prevention:
-
Store tB2BH over activated molecular sieves (4Å) at 4°C.
-
Pass
through a small plug of basic alumina before NMR analysis. -
Use neutral silica or alumina for purification.
-
Impurity Identification (GC-MS)
-
Peak @ M-15 (m/z ~235): Loss of methyl from t-butyl group.
-
Peak @ M-57 (m/z ~193): Loss of t-butyl cation (Base peak often).
-
Peak @ M-80 (m/z ~171): Loss of HBr (Elimination product).
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link
-
Sigma-Aldrich. (n.d.). tert-Butyl 6-bromohexanoate Product Specification and Properties. Link(Note: 6-bromo isomer properties are analogous for handling protocols).
-
Haddleton, D. M., et al. (1999). Atom Transfer Polymerization of Methyl Methacrylate Mediated by Copper(I) Schiff Base Complexes. Macromolecules, 32(7), 2110–2119. Link
-
Jakubowski, W., & Matyjaszewski, K. (2006). Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules, 39(1), 39–45. Link
Application Note: High-Purity Isolation of tert-Butyl 2-Bromohexanoate via Silica Gel Chromatography
Executive Summary & Context
tert-Butyl 2-bromohexanoate is a critical intermediate in organic synthesis and a widely utilized initiator for Atom Transfer Radical Polymerization (ATRP), particularly for synthesizing poly(acrylate) block copolymers.[1] Its high purity is non-negotiable; trace free acid impurities can terminate polymerization chains, while unreacted tert-butanol affects molecular weight distribution (PDI).[1]
This guide provides a robust, self-validating protocol for purifying this compound. Unlike standard esters, the tert-butyl group confers specific acid-sensitivity that dictates the purification strategy.[1] The protocol below prioritizes the removal of the corresponding 2-bromohexanoic acid and utilizes non-UV visualization techniques due to the compound's lack of a strong chromophore.
Physicochemical Profile & Challenges
| Property | Specification | Chromatographic Implication |
| Structure | Aliphatic | No UV Activity: Cannot rely on 254 nm detection.[1] |
| Stability | Acid-labile (tert-butyl ester) | Stationary Phase Risk: Silica gel is slightly acidic (pH 6.5–7).[1] Prolonged exposure or residual free acid in the crude can catalyze isobutylene elimination (deprotection). |
| Polarity | Lipophilic (LogP ~3.2) | Elution: Elutes early in non-polar solvents. Requires gentle gradients.[2] |
| Impurities | 2-Bromohexanoic acid, tert-Butanol | Separation: The acid impurity streaks on silica, potentially contaminating the ester.[1] |
Pre-Chromatography Workup (The "Zero-Step")
Critical Causality: You cannot rely solely on the column to remove the precursor acid. 2-Bromohexanoic acid has a high affinity for silica and will "streak" through the column, contaminating the tail of your product fraction.
Protocol:
-
Dilution: Dilute the crude reaction mixture with Hexanes (not Diethyl Ether, to minimize water solubility).
-
Acid Removal: Wash the organic layer 2x with cold saturated NaHCO₃ .
-
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo at <30°C.
-
Note: Do not use high heat; tert-butyl esters can thermally decompose to the acid and isobutylene.[1]
-
Method Development: Thin Layer Chromatography (TLC)[4][5][7][8]
Since this compound lacks a conjugated
TLC System:
-
Stationary Phase: Silica Gel 60 F₂₅₄[1]
-
Mobile Phase: 95:5 Hexanes:Ethyl Acetate (EtOAc)
Visualization Protocol: Do not rely on Iodine alone, as it is reversible and sometimes faint for aliphatic esters.
-
Dip: Permanganate Stain (KMnO₄).[2]
-
Heat: Gently heat with a heat gun until the background is pink/yellow.
-
Result: The product appears as a bright yellow spot on a pink background.
-
Rf Value: ~0.35 – 0.45 in 95:5 Hexanes/EtOAc.
-
Impurity (t-Butanol): Rf ~ 0.1 (often not visible with KMnO₄, requires PMA).
-
Impurity (Acid): Rf < 0.05 (stays at baseline).
-
Automated Flash Chromatography Protocol
This protocol is designed for a standard flash system (e.g., Biotage, Teledyne ISCO) but can be adapted for manual columns.
A. Column Selection
-
Stationary Phase: Spherical Silica Gel (40–63 µm, 60 Å).
-
Loading Capacity: 1% to 5% (w/w). Example: For 1g crude, use a 25g or 40g cartridge.
-
Buffering (Optional but Recommended): If the crude contains residual acid, pre-wash the column with 1% Triethylamine (Et₃N) in Hexanes to neutralize active silanol sites.
B. Gradient Parameters[9]
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Flow Rate: Optimized for column size (e.g., 25–40 mL/min for a 40g column).
| Segment | CV (Column Volumes) | % Solvent B (EtOAc) | Rationale |
| Equilibration | 3 CV | 0% | Wets silica, establishes baseline.[1] |
| Isocratic Hold | 2 CV | 0% | Elutes very non-polar impurities (alkanes). |
| Gradient 1 | 10 CV | 0% | Product Elution Zone. Shallow gradient maximizes resolution. |
| Gradient 2 | 5 CV | 5% | Flushes out more polar impurities (alcohols). |
| Flush | 3 CV | 100% | Cleans column. |
C. Fraction Collection Logic[1]
-
Trigger: If using an automated system with ELSD (Evaporative Light Scattering Detector), set threshold to 10 mV.
-
Fallback: If ELSD is unavailable, collect all fractions in the 0–10% B range and analyze via TLC (KMnO₄ stain).
-
Self-Validating Step: Do not pool fractions based solely on the chromatogram peak. Spot check the "front" and "tail" fractions. The "tail" often contains the hydrolyzed acid if the column was overloaded.
Post-Run Analysis & QC
Evaporate combined pure fractions at ambient temperature (do not exceed 40°C).
Validation Criteria (¹H NMR in CDCl₃):
-
Identity: Look for the characteristic tert-butyl singlet at
1.48 ppm (9H) . -
Alpha-Proton: Triplet/doublet of doublets at
4.1–4.2 ppm (1H) . -
Purity Check:
Visualization of Workflows
Diagram 1: Purification Workflow
Caption: Step-by-step purification logic ensuring removal of acid impurities prior to chromatography.
Diagram 2: TLC Decision Tree
Caption: Decision matrix for identifying product vs. impurities using chemical staining.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Streaking on TLC/Column | Residual 2-bromohexanoic acid. | Re-wash the concentrated oil with saturated NaHCO₃. Add 0.5% Et₃N to the column mobile phase. |
| Product decomposes | Silica acidity or Heat. | Use neutral alumina instead of silica, or ensure rotary evaporation bath is <30°C. |
| Low Recovery | Product is volatile. | Do not use high vacuum for extended periods. Stop evaporation immediately upon solvent removal. |
| "Ghost" Spots | KMnO₄ overheating. | Do not burn the TLC plate. Stop heating when the plate turns light pink. |
References
-
Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers."[7] Macromolecules, 2000, 33(11), 4039–4047.
-
Organic Syntheses. "tert-Butyl bromoacetate." Org.[8] Synth. 2006, 83, 162. (Analogous synthesis and handling procedure).
-
BenchChem. "Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP)." (General handling of bromo-ester initiators).
-
Reach Devices. "TLC Stains: Permanganate Stain Recipe and Usage." (Visualization of non-UV active esters).
-
Organic Chemistry Portal. "Protection of Carboxylic Acids: tert-Butyl Esters." (Stability data on silica).
Sources
- 1. prepchem.com [prepchem.com]
- 2. TLC stains [reachdevices.com]
- 3. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Process Development Guide: Scalable Synthesis of tert-Butyl 2-Bromohexanoate
Part 1: Strategic Overview & Engineering Constraints
Target Molecule: tert-Butyl 2-bromohexanoate CAS: 65868-63-5 Application: Atom Transfer Radical Polymerization (ATRP) initiator; intermediate for amino acid synthesis.
Synthetic Route Selection
For large-scale synthesis (100g – 5kg scale), standard laboratory methods like DCC coupling are economically unviable due to atom economy and byproduct removal. Two primary routes dominate the process landscape:
-
Route A: Isobutylene Addition (Industrial Standard)
-
Route B: Modified Hell-Volhard-Zelinsky (HVZ) + Esterification (Recommended for Kilo-Lab)
Decision: This guide details Route B . It is the most accessible method for research and development facilities lacking high-pressure infrastructure, provided that heat transfer and salt filtration are managed correctly.
Critical Process Parameters (CPPs)
-
Moisture Control: The intermediate 2-bromohexanoyl bromide is violently hydrolytic. The reactor must be dried to <200 ppm water.
-
Temperature Management:
- C for initiation but must be controlled to prevent di-bromination.
-
Esterification: Must be kept
C. The reaction of acid bromides with tert-butanol is exothermic; high temperatures combined with HBr byproducts will catalyze the cleavage of the tert-butyl group (isobutylene elimination).
-
Base Stoichiometry: A slight excess (1.1 eq) of base (Triethylamine or Pyridine) is mandatory to scavenge HBr immediately. Free HBr is fatal to the tert-butyl ester.
Part 2: Detailed Protocol (Route B)
Safety & Hazard Analysis
-
Bromine (
): Highly corrosive, volatile, causes severe burns. Use a dropping funnel with a pressure-equalizing arm and a scrubber trap (sodium thiosulfate). -
Phosphorus Tribromide (
): Reacts violently with water to produce HBr and phosphonic acid. -
2-Bromohexanoyl Bromide: A potent lachrymator and corrosive.
-
tert-Butyl Ester: Acid-sensitive. Do not use acidic washes during workup.
Step-by-Step Methodology
Stage 1: Synthesis of 2-Bromohexanoyl Bromide (HVZ Reaction)
Reagents:
-
Hexanoic acid (1.0 equiv)
-
Red Phosphorus (0.05 equiv) or
(0.03 equiv) -
Bromine (
) (1.05 equiv)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (vented to a caustic scrubber), and a pressure-equalizing addition funnel.
-
Initiation: Charge Hexanoic acid and catalyst (
). Heat to 80°C. -
Bromination: Add
dropwise.[3]-
Self-Validating Check: The reaction is autocatalytic. The deep red color of bromine should disappear rapidly upon hitting the hot solution. If red color accumulates, stop addition and increase temperature slightly until consumption initiates.
-
-
Completion: Once addition is complete, stir at 85°C for 2 hours.
-
Purification (Optional but Recommended): Vacuum distill the crude acid bromide (bp ~90-95°C at 10 mmHg) to remove poly-brominated byproducts. Note: For crude processes, you can proceed directly, but purity will suffer.
Stage 2: Esterification
Reagents:
-
2-Bromohexanoyl bromide (from Stage 1)
-
tert-Butanol (1.2 equiv)
-
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) or MTBE (Solvent, 5-10 volumes)
-
Setup: Clean, dry reactor under
atmosphere. -
Solvation: Dissolve tert-butanol and
in DCM. Cool the mixture to 0°C . -
Addition: Add 2-bromohexanoyl bromide dropwise.
-
Critical Control: Maintain internal temperature <10°C. The exotherm is significant.
-
Observation: Massive precipitation of Triethylamine Hydrobromide (
) will occur, turning the mixture into a thick slurry. Ensure mechanical stirring is robust.
-
-
Workup:
-
Filter off the solid salts. Wash the filter cake with cold DCM.
-
Wash the filtrate with saturated
(2x) to ensure pH is >7. -
Wash with Brine (1x).
-
Dry over
and concentrate in vacuo (bath temp <40°C).
-
-
Final Purification: High-vacuum distillation.
-
Target:this compound boils ~90-100°C at 0.5 mmHg (Predicted atm bp is ~256°C; do not attempt atmospheric distillation).
-
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition |
| Density | 1.19 g/cm³ | Denser than water |
| Boiling Point | ~85°C @ 1 mmHg | Thermally unstable >120°C |
| Purity Target | >97% (GC) | Main impurity: tert-butyl hexanoate |
| Storage | 2-8°C, inert atmosphere | Moisture/Acid sensitive |
Part 3: Visualization & Logic
Reaction Workflow Diagram (Graphviz)
Caption: Step-wise synthesis workflow from Hexanoic Acid to the tert-Butyl Ester, highlighting the critical filtration step.
Troubleshooting Logic
-
Problem: Low Yield.
-
Problem: Product is dark/black.
-
Cause: Elimination of HBr caused by overheating during distillation.
-
Fix: Lower the vacuum pressure (<1 mmHg) to reduce boiling point; keep bath temp <100°C.
-
References
-
Organic Syntheses, Coll.[11] Vol. 3, p. 381 (1955). Preparation of alpha-Bromoheptanoic Acid (Analogous HVZ procedure).Link
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Context for application as ATRP initiator). Link
-
Sigma-Aldrich. Safety Data Sheet: tert-Butyl 6-bromohexanoate (Structural isomer analog for safety data).Link
-
PubChem. 2-Bromohexanoyl bromide Compound Summary.Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
removal of unreacted starting materials from tert-butyl 2-bromohexanoate
Welcome to the technical support center for the purification of tert-butyl 2-bromohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the post-synthesis workup of this versatile reagent. Our focus is on the practical removal of unreacted starting materials to ensure the high purity required for subsequent applications.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: What are the most common unreacted starting materials I need to remove from my crude this compound?
A1: The most prevalent impurities are typically the starting materials from the esterification reaction. The synthesis of this compound most commonly proceeds via the reaction of 2-bromohexanoic acid with a tert-butylating agent, such as isobutylene, in the presence of an acid catalyst.
Therefore, the primary unreacted starting materials you will need to remove are:
-
2-Bromohexanoic Acid: An acidic and polar compound.
-
tert-Butanol: Often formed as a byproduct or used as a reactant. It is more polar than the desired ester.
-
Isobutylene: A volatile gas, but it can remain dissolved in the reaction mixture or lead to side products.[1]
Additionally, acidic catalysts (e.g., sulfuric acid) used in the reaction must be neutralized and removed.
Q2: My crude product is acidic when tested with litmus paper. How do I effectively remove the unreacted 2-bromohexanoic acid?
A2: The acidity indicates the presence of residual 2-bromohexanoic acid and potentially the acid catalyst. The most effective method for removal is a mildly basic aqueous wash during a liquid-liquid extraction.
The Underlying Chemistry: The principle here is to convert the acidic impurity into a water-soluble salt, which will then partition into the aqueous phase, leaving your desired ester in the organic layer.[2][3]
-
Why a Mild Base? A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the reagent of choice. It is sufficiently basic to deprotonate the carboxylic acid (2-bromohexanoic acid, pKa ~2.9) to form sodium 2-bromohexanoate, which is ionic and thus highly soluble in water.
-
Why Not a Strong Base? Using a strong base like sodium hydroxide (NaOH) is strongly discouraged. It can catalyze the hydrolysis of your tert-butyl ester product back to 2-bromohexanoic acid, significantly reducing your yield. The steric hindrance of the tert-butyl group offers some protection, but the risk is substantial, especially with elevated temperatures.[4]
The reaction with sodium bicarbonate is: CH₃(CH₂)₃CH(Br)COOH + NaHCO₃ → CH₃(CH₂)₃CH(Br)COONa + H₂O + CO₂↑
The evolution of carbon dioxide gas is a visual indicator that the acid is being neutralized. This is why frequent venting of the separatory funnel is critical during the extraction.
Q3: After the basic wash, my product still seems impure. How do I remove residual tert-butanol?
A3: tert-Butanol has moderate solubility in water and can be effectively removed by washing the organic layer with deionized water and/or a saturated sodium chloride solution (brine).
-
Water Wash: This removes the bulk of the tert-butanol.
-
Brine Wash: A subsequent wash with brine serves two purposes. First, it helps to break up any emulsions that may have formed. Second, it reduces the solubility of organic compounds in the aqueous layer by increasing the polarity of the aqueous phase, thereby driving your product back into the organic layer and helping to remove the last traces of water and water-soluble impurities like tert-butanol.[5]
Q4: I suspect my product is thermally unstable. Is distillation a good final purification step?
A4: While distillation is a common purification technique, caution is advised for α-bromo esters. These compounds can be susceptible to decomposition at elevated temperatures. If you choose to distill, it must be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule. A short-path distillation apparatus is recommended.
For most applications requiring high purity, flash column chromatography is a superior and safer alternative to distillation.[6] It is an ambient temperature technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). Given the non-polar nature of this compound, it will elute relatively quickly with a non-polar eluent system (e.g., hexanes/ethyl acetate), while more polar impurities will be retained on the column.
Data Summary: Physical Properties for Separation
The selection of a purification strategy relies on the differing physical properties of the product and impurities.
| Compound | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Water Solubility | Acidity/Basicity |
| This compound | 251.16 | Liquid[7] | ~247-256 (predicted)[7][8] | Insoluble | Neutral |
| 2-Bromohexanoic Acid | 195.05 | Liquid | ~245-247 | Slightly Soluble | Acidic[9] |
| tert-Butanol | 74.12 | Solid/Liquid | 82.4 | Miscible | Neutral |
Experimental Protocol: Standard Purification Workflow
This protocol outlines the standard liquid-liquid extraction procedure for removing acidic impurities and residual starting materials from a crude reaction mixture containing this compound.
Step-by-Step Methodology
-
Initial Quenching & Dilution:
-
Cool the crude reaction mixture to room temperature.
-
Dilute the mixture with a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 2-3 volumes of the reaction mixture). This will ensure the product remains in the organic phase and reduces the viscosity.
-
-
Transfer to Separatory Funnel:
-
Transfer the diluted mixture to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.
-
-
Acidic Impurity Removal (Bicarbonate Wash):
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1 volume).
-
Stopper the funnel, and with the stopcock inverted and pointed away from you into a fume hood, gently swirl. Vent frequently by opening the stopcock to release the pressure from the CO₂ gas that evolves.[3]
-
Once the initial effervescence subsides, shake the funnel more vigorously for about 30-60 seconds.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat this wash one more time to ensure all acidic components are removed.
-
-
Water-Soluble Impurity Removal (Water & Brine Wash):
-
Add deionized water (approx. 1 volume) to the organic layer remaining in the funnel. Shake for 30 seconds and allow the layers to separate. Drain and discard the aqueous layer. This removes residual bicarbonate and water-soluble alcohols.
-
Add a saturated aqueous solution of sodium chloride (brine, approx. 1 volume). Shake for 30 seconds. This step removes residual water from the organic layer.[4] Allow the layers to separate and discard the aqueous layer.
-
-
Drying the Organic Layer:
-
Drain the organic layer from the separatory funnel into a clean Erlenmeyer flask.
-
Add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together and swirls freely in the solution.
-
Allow the mixture to stand for 10-15 minutes to ensure all residual water is absorbed.
-
-
Solvent Removal:
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is your crude, purified this compound.
-
-
High Purity Polishing (Optional):
-
For applications requiring >98% purity, the crude product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Mandatory Visualizations
Purification Workflow Diagram
The following diagram illustrates the logical flow of the purification process described in the experimental protocol.
Caption: A workflow for the purification of this compound.
References
- WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters - Google P
- Theory video - S104 Esterific
- Preventing hydrolysis of Tert-butyl 6-bromohexano
- LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts.
- Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis - Benchchem.
- Supporting Inform
- A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters
- tert-butyl 2-bromo-2-methylpropano
- Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections - Request PDF on ResearchG
- 2-Bromohexanoic acid | C6H11BrO2 - PubChem.
- Purification of tert-Butyl alcohol - Chempedia - LookChem.
- tert-butyl 6-bromohexanoate physical st
- tert-butyl 6-bromohexano
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. 2-Bromohexanoic acid | C6H11BrO2 | CID 12013 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying common impurities in tert-butyl 2-bromohexanoate synthesis.
Welcome to the technical support center for the synthesis of tert-butyl 2-bromohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to empower you to proactively optimize your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions and concerns that arise during the synthesis.
Q1: What are the primary synthetic steps and where do impurities typically originate?
The synthesis of this compound is generally a two-stage process. Each stage presents a unique profile of potential impurities.
-
α-Bromination of Hexanoic Acid: The first step is typically a Hell-Volhard-Zelinsky (HVZ) reaction, which selectively brominates the α-carbon of the carboxylic acid.[1][2][3][4] Impurities from this stage are primarily related to incomplete reaction or over-bromination.
-
Tert-Butylation (Esterification): The resulting 2-bromohexanoic acid is then esterified using a source of a tert-butyl group, commonly via acid-catalyzed reaction with isobutylene or tert-butanol.[5] Impurities here often stem from the instability of the tert-butyl group and side reactions related to the reagents.
Q2: My final product is showing significant acidity after purification. What is the likely cause?
This is a very common issue and points to two primary culprits:
-
Incomplete Esterification: The most straightforward cause is the presence of unreacted 2-bromohexanoic acid from the esterification step.
-
Product Hydrolysis: Tert-butyl esters are highly susceptible to cleavage under acidic conditions.[6] Any residual acid catalyst (e.g., H₂SO₄, p-TsOH) from the esterification step can catalyze the hydrolysis of the product back to 2-bromohexanoic acid and isobutylene, especially if trace moisture is present. This hydrolysis proceeds via a stable tertiary carbocation mechanism.[6][7]
Q3: I've detected a dibrominated species in my crude product. How does this happen and how can I prevent it?
The formation of tert-butyl 2,2-dibromohexanoate is a classic example of over-reaction during the Hell-Volhard-Zelinsky step.
Mechanism of Formation: The HVZ reaction proceeds through an acyl bromide intermediate, which then enolizes.[2][3] This enol is the nucleophile that attacks Br₂. After the first bromination, the resulting α-bromo acyl bromide can enolize again, albeit more slowly, and react with a second equivalent of bromine.
Prevention Strategy:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (Br₂). Use no more than 1.0 to 1.05 equivalents relative to hexanoic acid.
-
Temperature Management: Avoid excessively high temperatures, which can accelerate the rate of the second bromination.
Q4: Why is my product unstable during storage?
Product instability, often observed as a gradual increase in acidity or the appearance of new peaks in analytical spectra, is almost always due to the acid-catalyzed hydrolysis of the tert-butyl ester, as mentioned in Q2. The tert-butyl group is designed as an acid-labile protecting group for this reason.[5][6] Even ambient atmospheric moisture can be sufficient to cause slow degradation if acidic residues are present. Thoroughly neutralizing and drying the final product is critical for long-term stability.
Section 2: Troubleshooting Guide Based on Analytical Data
This section provides a problem-solving framework based on specific analytical results.
Problem 1: NMR Spectrum Shows Unreacted Starting Materials
Observation: Your ¹H NMR spectrum of the final, purified product shows a persistent triplet at approximately 4.2 ppm (the α-proton of the desired product), but you also observe a broad singlet characteristic of a carboxylic acid proton (>10 ppm) and/or a multiplet around 2.3-2.5 ppm.
Analysis:
-
A broad peak above 10 ppm is indicative of unreacted 2-bromohexanoic acid .
-
A triplet around 2.35 ppm is characteristic of the α-protons of unreacted hexanoic acid , suggesting the initial HVZ reaction did not go to completion.
Troubleshooting Protocol: Removal of Acidic Impurities
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform the wash gently at first to control the effervescence (CO₂ evolution). Repeat the wash 2-3 times. This converts the acidic carboxylic impurities into their corresponding sodium salts, which are highly soluble in the aqueous phase.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and bicarbonate.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
| Impurity | Key ¹H NMR Signal | Removal Method |
| Hexanoic Acid | ~2.35 ppm (triplet, α-CH₂) | Basic aqueous wash |
| 2-Bromohexanoic Acid | >10 ppm (singlet, -COOH) | Basic aqueous wash |
Problem 2: GC-MS Analysis Indicates Over-Bromination or Elimination
Observation: Your Gas Chromatography-Mass Spectrometry (GC-MS) data shows a peak with a mass significantly higher than the product (M+Br-H) or slightly lower than the product (M-HBr).
Analysis:
-
Higher Mass Peak (e.g., M+78/80): This strongly suggests the presence of tert-butyl 2,2-dibromohexanoate . The isotopic pattern of two bromine atoms will be distinctive.
-
Lower Mass Peak (M-81): This may indicate the formation of an elimination byproduct, such as tert-butyl hex-2-enoate , formed by the loss of HBr. While less common for α-bromo esters, it can occur under basic or high-temperature conditions.
Troubleshooting & Optimization:
-
For Dibromination: As detailed in FAQ Q3, reduce the equivalents of Br₂ used in the HVZ reaction and maintain strict temperature control. Purification can be achieved via fractional distillation under vacuum or column chromatography, as the polarity will differ from the monobrominated product.
-
For Elimination: Avoid exposing the bromo-ester to strong, non-nucleophilic bases or prolonged high temperatures, especially during distillation. If elimination is a persistent issue during the esterification, consider milder conditions or alternative esterification methods.
Section 3: Key Experimental & Methodological Considerations
Workflow: Synthesis and Impurity Control
The following diagram illustrates the synthetic pathway and highlights the critical points where impurities are introduced.
Caption: Fig 1. Impurity map for this compound synthesis.
Logical Troubleshooting Flowchart
Use this decision tree to diagnose issues based on initial observations.
Caption: Fig 2. Troubleshooting decision tree for impurity analysis.
References
-
Bromination of Esters. Homework.Study.com. Available at: [Link]
-
Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link]
-
Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. Synfacts. Available at: [Link]
-
acid tert-butyl ester: Topics by Science.gov. Science.gov. Available at: [Link]
-
Alpha-Brominated Ester Definition. Fiveable. Available at: [Link]
-
Radical Initiators and Inhibitors; Radical Bromination of Alkanes. YouTube. Available at: [Link]
-
tert-butyl bromoacetate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Synthesis method of tert-butyl bromoacetate. Google Patents.
-
Why is boc stable to hydrolysis under basic conditions? Reddit. Available at: [Link]
-
Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. PubMed. Available at: [Link]
-
A green synthetic method for tert-butyl bromoacetate. Eureka | Patsnap. Available at: [Link]
-
α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. JoVE. Available at: [Link]
-
10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Bromine Radical (Br• and Br2•–) Reactivity with Dissolved Organic Matter and Brominated Organic Byproduct Formation. ACS Publications. Available at: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]
-
Mechanism of Free Radical Bromination. BYJU'S. Available at: [Link]
-
Bromine - Wikipedia. Wikipedia. Available at: [Link]
-
Supporting Information. ACS Publications. Available at: [Link]
-
Is this reaction and this synthesis correct? Reddit. Available at: [Link]
-
Hell-Volhard-Zelinsky Reaction. NROChemistry. Available at: [Link]
-
Hell-Volhard-Zelinsky Reaction. YouTube. Available at: [Link]
-
Re: Hell-Volhard-Zelinsky Reaction. ACS Community. Available at: [Link]
-
tert-Butyl 6-bromohexanoate. PubChem. Available at: [Link]
-
Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid. RSC Publishing. Available at: [Link]
-
The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available at: [Link]
-
Hell–Volhard–Zelinsky halogenation - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of Symmetrical Monocarbonyl Analogs of Curcumin (MACs) Containing 2-Bromobenzylidene Moiety and Spectrophotometric As. Sciforum. Available at: [Link]
-
Purification of tert-Butyl alcohol. LookChem. Available at: [Link]
-
Analytical Methods. ATSDR. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. ResearchGate. Available at: [Link]
Sources
- 1. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
conditions to avoid when working with tert-butyl 2-bromohexanoate
Technical Support Center: Handling tert-Butyl 2-Bromohexanoate
User Guide: Conditions to Avoid & Troubleshooting
Compound: this compound
Application: ATRP Initiator, Reformatsky Reagent, Intermediate for
Introduction
You are likely using this compound as a secondary alkyl halide initiator for Atom Transfer Radical Polymerization (ATRP) or as a nucleophile precursor in Reformatsky reactions.[1] Unlike its primary isomer (6-bromohexanoate) or the methyl ester analog, this compound possesses a unique "push-pull" instability:[1]
-
The tert-butyl group is acid-labile (cleaves to isobutylene + acid).[1]
-
The
-bromo group is base-labile (eliminates to form the -unsaturated acrylate).[1]
This guide details the specific environmental and chemical conditions that trigger these degradation pathways, ensuring the integrity of your initiator and the reproducibility of your polymerizations or syntheses.
Module 1: Critical Conditions to Avoid
The following table summarizes the "Kill Zones"—conditions that will degrade your reagent before or during reaction.
| Parameter | Condition to Avoid | The Chemical Consequence | Corrective Action |
| Acidity | pH < 7 (Trace Acid) | Hydrolysis: Protonation of the ester oxygen leads to loss of the tert-butyl group (as isobutylene gas), yielding 2-bromohexanoic acid.[1] | Store over activated molecular sieves or K₂CO₃.[1] Avoid unbuffered silica gel chromatography.[1] |
| Temperature | > 80°C (w/o Vacuum) | Elimination: Thermal elimination of HBr creates tert-butyl hex-2-enoate ( | Distill only under high vacuum (< 1 mbar). Store at 4°C. |
| Basicity | Strong Alkoxides (e.g., NaOEt) | Elimination/Transesterification: Rapid E2 elimination to the alkene. Potential exchange of the tert-butyl group.[1] | Use bulky, non-nucleophilic bases (e.g., LDA, LiHMDS) at -78°C if enolization is required.[1] |
| Atmosphere | Oxygen (during ATRP) | Radical Quenching: Oxygen traps the carbon-centered radical derived from the C-Br bond, terminating polymerization immediately.[1] | Degas via freeze-pump-thaw (3 cycles) or vigorous N₂/Ar sparging (>30 mins).[1] |
| Light | Direct UV/Sunlight | Photolysis: The C-Br bond is photolabile. Long-term exposure generates trace radicals and HBr (autocatalytic degradation).[1] | Store in amber glass vials wrapped in foil. |
Module 2: The Degradation Logic (Visualized)
Understanding how the molecule breaks down helps you diagnose impurities in your NMR spectra.
Figure 1: Degradation pathways.[1] Note the "Autocatalysis" loop: Elimination generates HBr, which is acidic and can then trigger the acid hydrolysis pathway, rapidly destroying the sample.[1]
Module 3: Troubleshooting & FAQs
Q1: My ATRP reaction turned green/blue immediately and yielded no polymer. Why?
Diagnosis: Oxidative Termination. The color change from Cu(I) (often colorless or light yellow/brown) to Cu(II) (green/blue) indicates that your catalyst was oxidized by oxygen before the polymerization could propagate.
-
The Fix: Your degassing was insufficient. This compound radicals are sensitive.[1] Ensure your Schlenk lines are tight.[1] If using sparging, ensure the needle is in the solvent, not just the headspace.
Q2: I see a new set of alkene peaks in my NMR (approx. 6.8 ppm and 5.7 ppm).
Diagnosis: Thermal Elimination. You likely distilled the compound at too high a temperature or stored it improperly. The peaks correspond to the vinyl protons of tert-butyl hex-2-enoate.[1]
-
The Fix: If the impurity is <5%, you can proceed with ATRP (the alkene acts as a comonomer, though poorly). If >5%, repurify via vacuum distillation. Do not use silica gel, as its acidity will cause further degradation.[1] Use neutral alumina if chromatography is necessary.[1]
Q3: Can I use TFA to remove the tert-butyl group after polymerization?
Answer: Yes, but with caution. TFA (Trifluoroacetic acid) is the standard reagent for converting poly(tert-butyl acrylate) to poly(acrylic acid). However, if your polymer backbone contains other acid-sensitive moieties (or if you have unreacted bromine chain ends you wish to preserve), the HBr generated can be problematic.[1]
-
Protocol: Dissolve polymer in DCM. Add TFA (5-10 equiv relative to ester).[1] Stir at RT. Avoid heating, as this can degrade the bromine chain-end functionality (critical if you plan to make block copolymers later).[1]
Q4: The density of my reagent seems off (Lower than 1.1 g/mL).
Diagnosis: Hydrolysis. If the tert-butyl group has cleaved, you have isobutylene (gas) and the free acid. The free acid has a different density, and dissolved isobutylene lowers the bulk density.
-
The Fix: Check the IR spectrum. A broad OH stretch (2500-3000 cm⁻¹) confirms the presence of the carboxylic acid. Discard and buy fresh if hydrolysis is extensive.
Module 4: Validated Protocols
Protocol A: Purification (The "Safe" Method)
Avoid standard silica columns due to acidity.
-
Wash: Dissolve crude this compound in Hexanes or Et₂O. Wash 2x with cold saturated NaHCO₃ (removes acid impurities) and 1x with Brine.
-
Dry: Dry over anhydrous MgSO₄ (Neutral). Do not use acidic clays.[1]
-
Filter & Concentrate: Filter and remove solvent via rotary evaporation (Bath temp < 30°C).
-
Distillation: Perform Kugelrohr or short-path distillation under high vacuum (< 0.5 mmHg). Collect the fraction boiling ~60-70°C (estimate based on MW; actual BP will be significantly higher at atm pressure).
Protocol B: Standard ATRP Setup (Target: Poly(tert-butyl acrylate))
This protocol validates the initiator's activity.
-
Charge Flask: In a Schlenk flask, add CuBr (1 equiv) and Ligand (e.g., PMDETA, 1 equiv).
-
Add Monomer: Add tert-butyl acrylate (50-100 equiv).
-
Degas: Seal and purge with N₂ for 30 mins (sparging).
-
Add Initiator: Add This compound (1 equiv) via degassed syringe.[1]
-
Reaction: Heat to 60°C.
-
Checkpoint: Solution should darken/change color but remain homogeneous (depending on ligand).
-
Validation: Take an aliquot at 1 hr. NMR should show conversion of monomer vinyl peaks. GPC should show a monomodal peak shifting to higher MW over time.[1]
-
Module 5: Decision Tree for Handling
Figure 2: Quality control workflow before using the reagent.
References
-
Matyjaszewski, K., & Xia, J. (2001).[1] Atom Transfer Radical Polymerization.[1][2][3] Chemical Reviews, 101(9), 2921–2990.
- Establishes the mechanism of ATRP and the necessity of secondary -bromo esters as initi
-
Otera, J. (1993). Transesterification.[1] Chemical Reviews, 93(4), 1449–1470.[1]
- Details the stability of bulky esters (tert-butyl) and conditions leading to their cleavage or exchange.
-
Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen.[1] Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213.[1]
- Foundational text on the reactivity of -bromo esters with Zinc, highlighting the stability requirements rel
-
PubChem. (2024).[4][5] tert-Butyl 6-bromohexanoate (Isomer Comparison).[1][5] National Library of Medicine.
- Provides physical property data and safety information for the bromohexano
Sources
- 1. chembk.com [chembk.com]
- 2. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.cn]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Tert-butyl 6-bromohexanoate | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl 6-bromohexanoate | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]
tert-butyl 2-bromohexanoate decomposition pathways and prevention
Welcome to the technical support center for tert-butyl 2-bromohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling and use of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and reactivity of this compound in your experiments, thereby safeguarding the integrity of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the use of this compound, providing step-by-step solutions and the scientific reasoning behind them.
Issue 1: Low Yield of the Desired Product and Presence of a Polar Impurity After Aqueous Workup
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a significant amount of 2-bromohexanoic acid.
-
TLC analysis reveals a new, more polar spot that stains with an acid-base indicator.
-
The overall yield of the desired ester is lower than expected.
Potential Cause: Acid-catalyzed hydrolysis of the tert-butyl ester.
Tert-butyl esters are notoriously sensitive to acidic conditions, readily undergoing hydrolysis to form the corresponding carboxylic acid and isobutylene gas.[1] Even mildly acidic environments (pH < 7) can trigger this decomposition pathway, which is a common issue during aqueous workups if proper precautions are not taken.
Solutions:
-
Neutralize Acidic Reagents and Byproducts: Before any aqueous wash, it is crucial to quench any acidic components in the reaction mixture.
-
Employ a Mildly Basic Wash: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to wash the organic layer. This will neutralize any residual acid and maintain a pH in the stable range of 7-9.[1]
-
Minimize Contact Time: Perform extractions and washes as efficiently as possible to reduce the time the ester is in contact with the aqueous phase.
-
Use Neutral Drying Agents: Employ anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying the organic layer. Acidic drying agents should be avoided.[1]
This protocol is intended for reactions performed in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Cool the Reaction Mixture: Ensure the reaction mixture is at room temperature before starting the workup.
-
Quench with Sodium Bicarbonate: Slowly add a saturated aqueous solution of NaHCO₃ to the reaction vessel. Be cautious of any gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with fresh saturated aqueous NaHCO₃ solution.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to aid in the removal of water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Caption: Workflow for a hydrolysis-preventative aqueous workup.
Issue 2: Formation of an Unsaturated Ester Impurity
Symptoms:
-
¹H NMR analysis shows signals in the olefinic region (δ 5.5-7.5 ppm).
-
Mass spectrometry indicates a product with a mass corresponding to the loss of HBr.
-
The reaction was performed in the presence of a base.
Potential Cause: Base-induced dehydrobromination.
The α-proton of this compound is acidic and can be abstracted by a base, leading to an E2 elimination reaction that forms tert-butyl 2-hexenoate.[2][3] This is a common side reaction when strong or sterically hindered bases are used.
Solutions:
-
Choice of Base: If a base is required for the reaction, opt for a non-nucleophilic, sterically hindered base if the desired reaction is not an elimination. If the goal is to avoid elimination, a weaker base like sodium bicarbonate or an organic base like pyridine (if compatible with the reaction) might be suitable, though pyridine can also promote elimination upon heating.[4] For reactions sensitive to elimination, consider base-free conditions if possible.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Elimination reactions are often favored at higher temperatures.
-
Use of Non-basic Conditions: Whenever feasible, design the synthetic route to avoid the use of strong bases in the presence of the α-bromo ester.
Caption: Base-induced dehydrobromination of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is recommended to store it under refrigeration. The storage area should be free from sources of ignition, and the compound should be kept away from incompatible substances such as strong acids, strong bases, and oxidizing agents.
Q2: My reaction is sensitive to water. Can I perform a non-aqueous workup?
A2: Absolutely. A non-aqueous workup is an excellent alternative to prevent hydrolysis.[1] A common method is to filter the reaction mixture through a plug of a neutral adsorbent like silica gel or Celite® to remove solid impurities. The filtrate can then be concentrated under reduced pressure. Another option is to use solid-supported scavengers to remove specific reagents or byproducts.
Q3: What are the expected byproducts of thermal decomposition?
A3: The primary thermal decomposition pathway for tert-butyl esters involves the elimination of isobutylene to form the corresponding carboxylic acid. In the case of this compound, this would yield 2-bromohexanoic acid and isobutylene. For brominated compounds, thermal decomposition can also lead to the release of hydrogen bromide (HBr).[5] The exact composition of decomposition products can be complex and depends on the temperature and presence of other substances.
Caption: Primary products of thermal decomposition.
Q4: Is this compound compatible with Grignard reagents?
A4: The use of this compound with Grignard reagents is complex. The ester functionality can be attacked by the Grignard reagent, leading to the formation of a tertiary alcohol. Additionally, the α-bromo group can also react with the Grignard reagent. Therefore, it is generally not a suitable substrate for direct reaction with Grignard reagents without protection of the ester group or if the desired reaction does not involve the ester moiety.
Q5: How can I monitor the decomposition of this compound during my reaction?
A5: Thin-layer chromatography (TLC) is a quick and effective method. The hydrolyzed product, 2-bromohexanoic acid, will appear as a more polar spot on the TLC plate compared to the starting ester. You can also use techniques like ¹H NMR to look for the disappearance of the characteristic tert-butyl singlet around δ 1.5 ppm and the appearance of a broad carboxylic acid proton signal. LC-MS is also highly effective for detecting the formation of decomposition products.
Data Summary
| Decomposition Pathway | Triggering Conditions | Major Byproducts | Prevention Strategy |
| Hydrolysis | Acidic conditions (pH < 7), prolonged contact with water | 2-Bromohexanoic acid, Isobutylene | Maintain pH 7-9, use mild base (NaHCO₃) wash, minimize water contact |
| Dehydrobromination | Presence of base (especially strong or hindered bases), heat | tert-Butyl 2-hexenoate, HBr | Careful selection of a non-eliminating base, low reaction temperature |
| Thermal Decomposition | High temperatures | 2-Bromohexanoic acid, Isobutylene, HBr | Avoid excessive heating, adhere to recommended storage temperatures |
References
- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111.
-
The Organic Chemistry Tutor. (2020, April 18). Elimination of Alpha Bromides [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]
- Gao, F.-C., Li, M., Gu, H.-Y., Chen, X.-Y., Xu, S., Wei, Y., & Hong, K. (2023). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. The Journal of Organic Chemistry, 88(20), 14246–14254.
-
Organic Syntheses. (n.d.). Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate. Retrieved from [Link]
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111.
- Li, J., et al. (2012). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 17(12), 14641-14649.
-
PubChem. (n.d.). tert-Butyl 6-bromohexanoate. Retrieved from [Link]
- Wang, Y., et al. (2018).
- Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 469–473.
- Supporting Information for [Journal Article - Title not provided in search result].
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]
- Wang, Y., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber.
-
Wikipedia. (n.d.). tert-Butyl bromide. Retrieved from [Link]
-
Aakash Institute. (n.d.). Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev's Rule, Practice Problems and Frequently Asked Questions in Chemistry. Retrieved from [Link]
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
- Li, H., et al. (2022). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 12(1), 1-11.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- El-Sayed, M. A., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(10), 2536.
-
PubChem. (n.d.). tert-Butyl 2-bromo-3-methylbutanoate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Scientist's Guide to α-Functionalization: Evaluating Alternatives to Tert-butyl 2-bromohexanoate
For the synthetic chemist, particularly in the realms of pharmaceutical and materials science, the precise installation of functional groups at the α-position of carbonyl compounds is a foundational strategy. Tert-butyl 2-bromohexanoate has long served as a reliable workhorse for generating ester enolates, enabling the formation of critical carbon-carbon and carbon-heteroatom bonds. Its bulky tert-butyl group sterically shields the carbonyl from nucleophilic attack and prevents undesirable self-condensation reactions, while the α-bromide is an excellent handle for both deprotonation and oxidative addition.
However, the landscape of synthetic methodology is ever-evolving. Modern demands for greater efficiency, milder reaction conditions, improved functional group tolerance, and access to novel chemical space necessitate a broader toolkit. This guide provides an in-depth comparison of contemporary alternatives to this compound, moving beyond simple analogues to encompass distinct mechanistic strategies. We will explore the causality behind experimental choices and provide actionable data to guide your selection of the optimal reagent and methodology for your specific synthetic challenge.
The Classical Approach: Enolates from α-Halo Esters
The utility of α-halo esters like this compound lies in their ability to serve as precursors to nucleophilic enolates. This can be achieved through two primary pathways: direct deprotonation with a strong base or reductive metal insertion.
Base-Mediated Enolate Formation and Alkylation
The most direct method involves treating the α-halo ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures.[1][2] The resulting enolate is a potent nucleophile that readily participates in SN2 reactions with electrophiles, such as primary alkyl halides.[1][2]
-
Expertise in Action: The choice of a bulky amide base (like LDA or LiHMDS) over a simpler alkoxide (like NaOEt) is critical. Alkoxides can act as nucleophiles, leading to unwanted side reactions with the ester carbonyl.[3] Furthermore, the irreversible nature of deprotonation with a strong base like LDA provides a high concentration of the enolate, allowing for clean and efficient alkylation upon addition of the electrophile.[3]
The Reformatsky Reaction: Taming Reactivity with Zinc
The Reformatsky reaction offers a milder alternative for generating an enolate equivalent. Here, metallic zinc undergoes oxidative addition into the carbon-bromine bond, forming an organozinc reagent, often called a "Reformatsky enolate".[4][5][6] These zinc enolates are significantly less basic and reactive than their lithium counterparts.[4] This tempered reactivity is a key advantage, as it allows the enolate to be formed in the presence of sensitive electrophiles like aldehydes and ketones without causing their deprotonation or undergoing premature side reactions.[7] The primary products of this reaction are valuable β-hydroxy esters.[5][6]
Caption: The Reformatsky Reaction Workflow.
Strategic Alternatives for Modern Synthesis
While effective, methods relying on α-bromo esters can be limiting. The following sections detail powerful alternative strategies that offer distinct advantages in terms of scope, conditions, and selectivity.
Alternative 1: Silyl Ketene Acetals - Pre-formed, Stable Enolate Equivalents
Silyl ketene acetals are neutral, isolable equivalents of ester enolates. They are typically prepared by reacting an ester with a strong base (like LDA) and then trapping the resulting enolate with a silyl halide (e.g., TMSCl). Their stability and reduced basicity allow them to react under much milder, often Lewis acid-catalyzed, conditions.
A key application is in palladium-catalyzed α-arylation, where silyl ketene acetals react with aryl bromides in the presence of a palladium catalyst and a fluoride source, such as substoichiometric zinc fluoride.[8][9] This approach avoids the use of strong bases in the coupling step, which significantly improves tolerance for base-sensitive functional groups on either coupling partner.[8]
Alternative 2: Direct Palladium-Catalyzed α-Arylation of Esters
Perhaps the most significant advance in α-functionalization has been the development of direct palladium-catalyzed cross-coupling reactions. This methodology bypasses the need for a pre-functionalized α-halo ester altogether. Instead, an ester is treated directly with a strong base (e.g., LiHMDS) in the presence of a palladium catalyst and an aryl halide.[10][11]
-
Expertise in Action: The success of this reaction hinges on the choice of ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are essential.[10][12] These ligands promote the crucial reductive elimination step that forms the C-C bond and facilitate the oxidative addition of the aryl halide to the palladium center. This powerful method allows for the direct synthesis of important drug scaffolds, such as (±)-naproxen and (±)-flurbiprofen derivatives, in high yields.[10][11]
Caption: Catalytic Cycle for Pd-Catalyzed α-Arylation of Esters.
Alternative 3: Umpolung Strategies - Reversing Polarity with Hypervalent Iodine
Classical enolate chemistry defines the α-carbon as a nucleophile. The concept of "Umpolung," or polarity reversal, offers a complementary and powerful strategy where the α-carbon is rendered electrophilic.[13] This can be achieved using hypervalent iodine reagents.[14] For instance, treating a ketone or ester with a reagent like phenyliodine(III) diacetate (PIDA) in the presence of a nucleophile allows for direct α-functionalization. This approach enables the introduction of a wide array of heteroatom substituents (oxygen, nitrogen, halogens) under oxidative conditions, providing access to products that are difficult to obtain via traditional enolate pathways.[14][15]
Comparative Performance Analysis
The choice of reagent is dictated by the specific transformation desired. The table below summarizes the key performance characteristics of each alternative.
| Methodology | Reagent Type | Typical Electrophile/Partner | Key Strengths | Limitations | Reaction Conditions |
| Classical Alkylation | α-Bromo Ester | Alkyl Halides | Well-established, reliable for C-C bond formation. | Requires strong base, low temperatures; limited functional group tolerance. | Cryogenic (-78 °C), strongly basic (LDA, LiHMDS). |
| Reformatsky Reaction | α-Bromo Ester | Aldehydes, Ketones | Mild; tolerates enolizable carbonyls; forms β-hydroxy esters.[4][7] | Primarily for carbonyl addition; requires activated zinc. | Moderate temperature (reflux in THF/benzene), neutral. |
| Silyl Ketene Acetal Coupling | Pre-formed Silyl Ketene Acetal | Aryl Halides, Aldehydes | Avoids strong base in coupling step; excellent functional group tolerance.[8][9] | Requires extra step to prepare the silyl ketene acetal. | Mild, often Lewis acid or Pd-catalyzed. |
| Direct Pd-α-Arylation | Unmodified Ester | Aryl/Vinyl Halides & Triflates | Atom-economical; powerful for constructing complex molecules.[10][11] | Requires careful selection of ligand/catalyst; can be sensitive to sterics. | Basic (LiHMDS, NaOtBu), often elevated temperatures (RT to 80 °C). |
| Hypervalent Iodine (Umpolung) | Unmodified Carbonyl | Heteroatom Nucleophiles | Access to unique disconnections (α-electrophile); good for heteroatom introduction.[14] | Oxidative conditions may not be suitable for all substrates. | Mild, often room temperature. |
Featured Experimental Protocols
To provide a practical context, detailed procedures for two distinct and powerful methods are provided below.
Protocol 1: The Reformatsky Reaction with Ethyl Bromoacetate
This protocol describes the reaction of an α-bromo ester with a ketone using zinc to form a β-hydroxy ester.
Materials:
-
Activated Zinc dust (5.0 eq)
-
Iodine (catalytic, ~0.1 eq)
-
Ketone (1.0 eq, e.g., cyclohexanone)
-
Ethyl bromoacetate (2.0 eq)
-
Toluene (anhydrous)
-
Diethyl ether or MTBE (for extraction)
-
Saturated aq. NH₄Cl or 1M HCl (for workup)
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with activated zinc dust (5.0 eq) and a crystal of iodine.
-
Anhydrous toluene is added, and the suspension is stirred under reflux for 5-10 minutes to activate the zinc, then cooled to room temperature.
-
Ethyl bromoacetate (2.0 eq) is added to the suspension.
-
A solution of the ketone (1.0 eq) in toluene is added dropwise to the mixture.
-
The resulting mixture is heated to an appropriate temperature (e.g., 90 °C) and stirred for 30-60 minutes, monitoring by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched carefully by the slow addition of saturated aqueous NH₄Cl or 1M HCl.
-
The mixture is filtered to remove unreacted zinc, and the filtrate is transferred to a separatory funnel.
-
The aqueous layer is extracted three times with diethyl ether or MTBE.
-
The combined organic layers are washed with water, then brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester.[7]
Protocol 2: Direct Palladium-Catalyzed α-Arylation of Tert-butyl Acetate
This protocol outlines the coupling of an ester enolate with an aryl bromide, a method pioneered by the Hartwig and Buchwald groups.
Materials:
-
Aryl Bromide (1.0 eq, e.g., 4-bromotoluene)
-
Tert-butyl acetate (1.5 - 2.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
Bulky phosphine ligand (e.g., cataCXium A, 4 mol%)
-
LiHMDS (1.2 eq, as a 1M solution in THF)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
To a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the aryl bromide (1.0 eq).
-
Anhydrous solvent (toluene or dioxane) is added, followed by tert-butyl acetate (1.5 eq).
-
The vessel is sealed and brought out of the glovebox.
-
The mixture is stirred at room temperature, and LiHMDS (1.2 eq) is added dropwise via syringe.
-
The reaction is heated to 80 °C and stirred for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is diluted with ethyl acetate and water. The layers are separated.
-
The aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to afford the α-aryl ester.[10][11]
Conclusion and Outlook
While this compound remains a valuable tool, the modern synthetic chemist has a diverse and powerful array of alternatives for achieving α-functionalization. The choice is no longer limited to simple variations of the α-halo ester scaffold. Direct catalytic methods, such as palladium-catalyzed α-arylation, offer unparalleled efficiency and atom economy for building molecular complexity. Conversely, strategies employing pre-formed enolate equivalents like silyl ketene acetals provide a solution for reactions requiring exquisite functional group tolerance under non-basic conditions. Finally, conceptually orthogonal approaches like Umpolung open the door to transformations previously considered impossible via standard enolate chemistry.
The future of this field will likely see a continued move towards catalytic and asymmetric methodologies. The development of photoredox and electrochemical methods for generating α-carbonyl radicals is already providing new avenues for functionalization under exceptionally mild conditions. By understanding the mechanistic underpinnings and practical considerations of each available strategy, researchers can make more informed decisions, accelerating the discovery and development of new medicines and materials.
References
-
Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring . MDPI. Available at: [Link]
-
Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions . Journal of the American Chemical Society. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions . Master Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed α-Arylation of Esters . Journal of the American Chemical Society. Available at: [Link]
-
Reformatsky reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Palladium-catalyzed alpha-arylation of esters . PubMed. Available at: [Link]
-
Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions . The Hartwig Group, UC Berkeley. Available at: [Link]
-
Aldehydes and ketones react with α-brome esters and zinc to yield . Testbook. Available at: [Link]
-
α-Functionalization of Carbonyl Compounds Using Hypervalent Iodine Reagents . Thieme Chemistry. Available at: [Link]
-
Reformatsky reaction . BYJU'S. Available at: [Link]
-
Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes . ResearchGate. Available at: [Link]
-
Catalytic α-C–H functionalization of carbonyl compounds via SET-induced formation of α-carbonyl radicals . Royal Society of Chemistry. Available at: [Link]
-
22.7 Alkylation of Enolate Ions . NC State University Libraries. Available at: [Link]
-
α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction . Journal of the American Chemical Society. Available at: [Link]
-
Alkylation of enolates . Oxford University Press. Available at: [Link]
-
Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes . MDPI. Available at: [Link]
-
22.7: Alkylation of Enolate Ions . Chemistry LibreTexts. Available at: [Link]
-
Reformatsky Reaction . NROChemistry. Available at: [Link]
-
Ketene and carbenoid behavior of .alpha.-halo ester enolates . The Journal of Organic Chemistry. Available at: [Link]
-
Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles . Journal of the American Chemical Society. Available at: [Link]
-
New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions . Accounts of Chemical Research. Available at: [Link]
-
Alpha Halogenation of Enols and Enolates . Chemistry Steps. Available at: [Link]
-
Corey–Seebach reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Enantioselective α-Functionalization of Carbonyl Compounds . Organic Chemistry Portal. Available at: [Link]
-
Corey-Seebach Reaction . SynArchive. Available at: [Link]
-
Corey-Seebach Reaction . Organic Chemistry Portal. Available at: [Link]
-
Enantioselective α-functionalizations of ketones via allylic substitution of silyl enol ethers . Nature Chemistry. Available at: [Link]
-
Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes) . YouTube. Available at: [Link]
Sources
- 1. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. byjus.com [byjus.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Stability of Tert-butyl 2-bromohexanoate and Other Alkyl Haloalkanoates
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, haloalkanoates serve as pivotal building blocks and versatile intermediates. Their reactivity, governed by the nature of both the halogen and the ester group, allows for a diverse range of chemical transformations. However, this inherent reactivity also brings to the forefront the critical consideration of stability. The ability of a haloalkanoate to withstand various chemical environments and temperature fluctuations without degradation is paramount to ensure predictable reaction outcomes, consistent product quality, and the overall success of a synthetic campaign.
This guide provides an in-depth comparative analysis of the stability of tert-butyl 2-bromohexanoate against its methyl, ethyl, and isobutyl counterparts. We will delve into the theoretical underpinnings of their stability, present available experimental data, and provide detailed protocols for assessing their degradation, empowering researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of Structure: Steric and Electronic Effects on Haloalkanoate Stability
The stability of an α-haloalkanoate is primarily dictated by a delicate interplay of steric and electronic factors centered around the ester functionality and the carbon-halogen bond.
Steric Hindrance: The sheer bulk of the alkyl group of the ester plays a significant role in its susceptibility to nucleophilic attack, a common degradation pathway. The voluminous tert-butyl group in this compound provides substantial steric shielding around the electrophilic carbonyl carbon. This steric congestion impedes the approach of nucleophiles, such as water or other reactive species, thereby kinetically hindering hydrolysis and other substitution reactions. In contrast, the smaller methyl and ethyl groups in methyl 2-bromohexanoate and ethyl 2-bromohexanoate offer significantly less protection, rendering them more prone to nucleophilic attack. The isobutyl group, with its branching at the β-position, presents an intermediate level of steric hindrance.
Electronic Effects: The electron-donating or withdrawing nature of the alkyl group and the halogen influences the electrophilicity of the carbonyl carbon and the stability of the carbon-halogen bond. Alkyl groups are generally considered electron-donating through an inductive effect. The tert-butyl group, with its three methyl substituents, is a stronger electron-donating group compared to methyl, ethyl, and isobutyl groups. This increased electron density on the carbonyl oxygen can slightly reduce the electrophilicity of the carbonyl carbon, contributing to a decreased rate of nucleophilic attack.
The bromine atom at the α-position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this effect is consistent across all the compared 2-bromohexanoates.
Decomposition Pathways: A Multifaceted Challenge
Haloalkanoates can degrade through several pathways, with hydrolysis and thermal decomposition being the most prevalent.
Hydrolytic Stability
Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and an alcohol.
Due to the significant steric hindrance imparted by the tert-butyl group, this compound is expected to exhibit considerably greater resistance to both acid- and base-catalyzed hydrolysis compared to its methyl, ethyl, and isobutyl analogs.
Thermal Stability
Comparative Stability: A Data-Driven Overview
While a direct head-to-head comparative study providing quantitative stability data for this specific series of 2-bromohexanoates is not extensively documented in publicly available literature, we can synthesize a comparative understanding based on established principles of organic chemistry and data from related compounds.
| Compound | Alkyl Group | Relative Steric Hindrance | Predicted Relative Hydrolytic Stability |
| Methyl 2-bromohexanoate | Methyl (-CH₃) | Low | Low |
| Ethyl 2-bromohexanoate | Ethyl (-CH₂CH₃) | Low-Medium | Low-Medium |
| Isobutyl 2-bromohexanoate | Isobutyl (-CH₂CH(CH₃)₂) | Medium | Medium |
| This compound | tert-Butyl (-C(CH₃)₃) | High | High |
This table presents a qualitative comparison based on established chemical principles. Experimental verification is recommended for specific applications.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of this compound and other haloalkanoates, the following detailed experimental protocols can be employed.
Protocol 1: Determination of Hydrolytic Stability by HPLC
This method allows for the quantitative monitoring of the degradation of the haloalkanoate over time in an aqueous environment.
1. Materials and Reagents:
-
This compound and other alkyl 2-bromohexanoates (methyl, ethyl, isobutyl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
pH meter
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each haloalkanoate in acetonitrile to prepare individual stock solutions.
-
Working Solutions (e.g., 100 µg/mL): Dilute the stock solutions with a mixture of acetonitrile and buffered aqueous solution (e.g., pH 4, 7, and 9) to the desired concentration. The final solvent composition should be chosen to ensure solubility and compatibility with the HPLC method.
3. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example, a gradient from 40% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the haloalkanoates have absorbance (e.g., ~210 nm).
-
Column Temperature: 30 °C
4. Stability Study Procedure:
-
Incubate the working solutions at a controlled temperature (e.g., 40 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent haloalkanoate.
-
Plot the concentration of the haloalkanoate versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) under each condition.
Protocol 2: Analysis of Thermal Decomposition by GC-MS
This method is suitable for identifying and quantifying the volatile degradation products formed upon heating.
1. Materials and Reagents:
-
This compound and other alkyl 2-bromohexanoates
-
Suitable solvent (e.g., dichloromethane, hexane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation:
-
Prepare dilute solutions of each haloalkanoate in the chosen solvent (e.g., 100 µg/mL).
3. GC-MS Method:
-
Injector: Split/splitless, with an injection temperature of, for example, 250 °C.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-400).
4. Thermal Stability Assessment:
-
Inject the sample into the GC-MS. The heated injector will induce thermal decomposition.
-
Analyze the resulting chromatogram to identify the degradation products by comparing their mass spectra to a library (e.g., NIST).
-
By comparing the total ion chromatograms of the different haloalkanoates under the same conditions, a qualitative assessment of their relative thermal stability can be made. A more stable compound will show a larger parent peak and fewer or smaller degradation product peaks.
Protocol 3: Monitoring Decomposition by NMR Spectroscopy
NMR spectroscopy can be a powerful tool for monitoring the degradation of haloalkanoates in real-time without the need for chromatographic separation.
1. Materials and Reagents:
-
This compound and other alkyl 2-bromohexanoates
-
Deuterated solvent (e.g., D₂O, CD₃CN) compatible with the compound and the intended study conditions.
-
NMR spectrometer
2. Sample Preparation:
-
Dissolve a known amount of the haloalkanoate in the deuterated solvent directly in an NMR tube.
3. NMR Analysis:
-
Acquire an initial ¹H NMR spectrum to identify the characteristic peaks of the intact haloalkanoate.
-
Subject the NMR tube to the desired stress condition (e.g., elevated temperature, addition of acid or base).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the peaks corresponding to the parent compound and the appearance and increase of new peaks corresponding to degradation products.
-
By comparing the relative integrals, the extent of degradation can be quantified over time.
Conclusion
The stability of haloalkanoates is a critical parameter that can significantly impact the efficiency and reproducibility of synthetic processes. Based on fundamental principles of organic chemistry, this compound is predicted to exhibit superior stability compared to its methyl, ethyl, and isobutyl analogs, primarily due to the substantial steric hindrance provided by the tert-butyl group. This enhanced stability makes it a more robust and reliable building block in many applications, particularly in multi-step syntheses where the intermediate is subjected to various reaction conditions.
The experimental protocols provided in this guide offer a framework for the empirical validation of these stability predictions. By employing techniques such as HPLC, GC-MS, and NMR spectroscopy, researchers can gain a comprehensive understanding of the degradation kinetics and pathways of these important synthetic intermediates. This knowledge is indispensable for the rational design of synthetic routes, the optimization of reaction conditions, and the assurance of product quality in the fields of pharmaceutical development and fine chemical synthesis.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring Methyl 2-Bromohexanoate: Properties, Synthesis, and Applications. [Link]
-
Organic Syntheses. tert-butyl bromoacetate. [Link]
- Supporting Information for publications on the synthesis of related compounds.
-
Organic Syntheses. General procedure for intramolecular C(sp3)-H bond arylation. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemical Properties and Safety of Methyl 2-bromohexanoate. [Link]
- Google Patents. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
-
PubMed. (79)Br NMR spectroscopy as a practical tool for kinetic analysis. [Link]
-
ResearchGate. 79 Br NMR spectroscopy as a practical tool for kinetic analysis. [Link]
-
ResearchGate. Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. [Link]
-
Organic Syntheses. isobutyl bromide. [Link]
-
ChemBK. methyl 2-bromohexanoate. [Link]
-
Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
ChemRxiv. NMR reaction monitoring robust to spectral distortions. [Link]
-
National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
OMICS International. GC-MS Technique and its Analytical Applications in Science and Technology. [Link]
-
Environmental Protection Agency. Direct Interface GC/MS Method. [Link]
-
Environmental Protection Agency. RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). [Link]
-
Bruker. InsightMR for High-Field. [Link]
-
Chemistry LibreTexts. 9.7: SN1 Reaction. [Link]
-
YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. [Link]
-
Course Hero. Report Sheet: Kinetics: Integrated Rate Laws Hydrolysis of Tert-Butyl Chloride CHEM. [Link]
-
ResearchGate. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali. [Link]
-
MDPI. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali. [Link]
-
ResearchGate. Calorimetric and kinetic evaluation of thermal stability and process safety in tert-butyl peroxy-2-ethylhexanoate and tert-butyl peroxybenzoate. [Link]
-
National Institutes of Health. Ethyl 2-bromohexanoate. [Link]
-
National Institutes of Health. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
-
PrepChem.com. Preparation of isobutyl bromide (1-bromo-2-methylpropane). [Link]
-
Figshare. GC-MS analysis of the metabolites during the degradation of petroleum hydrocarbons. [Link]
-
National Institutes of Health. Temperature effect on tert-butyl alcohol (TBA) biodegradation kinetics in hyporheic zone soils. [Link]
-
Organic Syntheses. alkyl and alkylene bromides. [Link]
-
YouTube. Hydrolysis of Tert-Butyl Chloride: Kinetics | Free Report Example. [Link]
-
PubMed. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities. [Link]
-
Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
ResearchGate. (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
-
IntechOpen. 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
-
J-Stage. Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]
-
National Institutes of Health. Metabolically Stable tert-Butyl Replacement. [Link]
-
National Institutes of Health. A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms. [Link]
-
MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
-
Semantic Scholar. Thermal Hazard Evaluation of Tert-Butyl Peroxy-3,5,5-trimethylhexanoate (TBPTMH) Mixed with Acid-Alkali. [Link]
spectroscopic analysis to confirm the structure of tert-butyl 2-bromohexanoate
Executive Summary
tert-Butyl 2-bromohexanoate (CAS: 16634-92-7) is a critical intermediate in the synthesis of unnatural amino acids and Atom Transfer Radical Polymerization (ATRP) initiators. Its structural integrity is pivotal because the labile tert-butyl ester functions as a specialized protecting group, orthogonal to base-labile protections (e.g., Fmoc).
This guide provides a definitive spectroscopic framework to confirm the identity and purity of this compound. Unlike generic spectral databases, this document compares its analytical profile against common alternatives (Methyl/Ethyl 2-bromohexanoate) to demonstrate why the tert-butyl derivative offers superior integration standards for quantitative NMR (qNMR) but requires distinct handling during Mass Spectrometry due to the McLafferty rearrangement and isobutylene ejection.
Comparative Analysis: Why tert-Butyl?
In drug development workflows, the choice of ester affects both synthetic strategy and analytical precision.
| Feature | This compound | Methyl 2-bromohexanoate | Analytical Impact |
| NMR Integration | Singlet (9H) @ ~1.48 ppm | Singlet (3H) @ ~3.76 ppm | The 9H t-Bu signal provides a massive internal integration standard, reducing baseline error in purity assays compared to the 3H methyl signal. |
| Signal Overlap | Low Risk | High Risk | The methyl ester region (~3.7 ppm) often overlaps with methoxy impurities or solvent satellites (e.g., PEG traces). |
| MS Fragmentation | [M-56] (Loss of Isobutene) | [M-31] (Loss of OMe) | tert-butyl esters fragment predictably via isobutylene ejection, yielding a diagnostic carboxylic acid ion peak. |
| Stability | Acid-Labile / Base-Stable | Base-Labile | Crucial for orthogonal protection schemes; t-Bu survives basic alkylation conditions where methyl esters might hydrolyze. |
Strategic Validation Workflow
The following decision tree outlines the logical progression for confirming structure and purity.
Figure 1: Analytical decision matrix for structural confirmation. Green nodes indicate primary validation steps.
Detailed Spectroscopic Protocols
Methodology A: Nuclear Magnetic Resonance ( H NMR)
Objective: Definitive structural assignment and quantitative purity assessment.
-
Solvent: CDCl
(Chloroform-d) is preferred over DMSO-d to prevent solvent viscosity from broadening the fine coupling of the -proton. -
Concentration: 10 mg in 0.6 mL solvent.
Diagnostic Signals Table:
| Position | Type | Shift ( | Multiplicity | Integration | Structural Assignment |
| 1 | Alkyl | 0.91 | Triplet ( | 3H | Terminal Methyl (-CH |
| 2-4 | Alkyl | 1.30 - 1.50 | Multiplet | 4H | Chain Methylenes (-CH |
| 5 | Protecting Group | 1.48 | Singlet | 9H | tert-Butyl (-C(CH |
| 6 | 1.95 - 2.05 | Multiplet | 2H | ||
| 7 | 4.15 - 4.25 | Triplet / dd | 1H |
Protocol Note (Self-Validation):
To confirm the absence of the starting material (2-bromohexanoic acid), check the region >10.0 ppm. The acid proton is broad and distinct.[1] If the tert-butyl singlet at 1.48 ppm integrates to <8.8H relative to the
Methodology B: Infrared Spectroscopy (FT-IR)
Objective: Rapid confirmation of the ester functionality and
-
Technique: ATR (Attenuated Total Reflectance) on neat liquid.
Key Absorbance Bands:
| Wavenumber (cm | Vibration Mode | Comparison / Insight |
| 1735 - 1755 | C=O Stretch (Ester) | Shifted to higher frequency vs. non-brominated esters (typically ~1735) due to the electron-withdrawing |
| 1150 - 1250 | C-O-C Stretch | Strong asymmetric stretch characteristic of esters. |
| 2930 - 2980 | C-H Stretch | Enhanced intensity due to the methyl-rich tert-butyl group. |
Methodology C: Mass Spectrometry (GC-MS)
Objective: Molecular weight confirmation. Warning: tert-butyl esters are thermally sensitive in GC injectors. Use a lower inlet temperature (200°C) if possible to prevent thermal degradation.
Fragmentation Mechanism:
Unlike methyl esters which show a clear molecular ion (
-
Molecular Ion (
): 250/252 (Br isotopes). Rarely observed. -
Base Peak / Diagnostic Ion (
): The loss of isobutene ( ) is the dominant pathway.-
Look for peaks at m/z 194 / 196 (Carboxylic acid cation).
-
This confirms the tert-butyl group was present but ejected.
-
Synthesis & Impurity Profiling (The "Self-Validating" System)
To ensure the trustworthiness of your analysis, you must actively search for the specific impurities generated by the synthesis method (Acid Chloride + t-Butanol).
Pathway Diagram:
Figure 2: Synthetic pathway and potential degradation products.
Detection Protocol:
-
Impurity A (Acid): Check IR for broad O-H stretch (3000-3400 cm
). Check NMR for shift of -H (moves downfield to ~4.4 ppm in free acid). -
Impurity B (Alkene): Check NMR region 5.5 - 7.0 ppm. Elimination of HBr yields the
-unsaturated ester.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Esters. National Institute of Standards and Technology.[1] [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link] (Context for use of
-bromo esters in polymerization). -
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative database for chemical shift correlations).
Sources
Comparative Study of Leaving Groups in 2-Substituted Hexanoate Esters
This guide provides a comparative technical analysis of leaving groups in 2-substituted hexanoate esters, designed for researchers in drug delivery and organic synthesis.
Executive Summary
The Steric Challenge: 2-substituted hexanoate esters (e.g., 2-ethylhexanoates) present a unique challenge in medicinal chemistry. The branching at the
The Solution: Modulating the leaving group (LG) is the primary lever to tune reactivity. This guide compares standard alkyl leaving groups against activated variants (Aryl, NHS, Thioesters), demonstrating that leaving group ability (
Mechanistic Foundation
The hydrolysis and aminolysis of these esters proceed primarily via the
Critical Pathway Analysis
-
Nucleophilic Attack: The nucleophile (
) attacks the carbonyl carbon.[1] Note: In 2-substituted hexanoates, this step is severely retarded by the -branch. -
Tetrahedral Intermediate: A transient, high-energy species forms.
-
Collapse & Elimination: The intermediate collapses, expelling the Leaving Group (
).
Key Insight: While the
Visualization: Sterically Hindered Mechanism
Caption: The
Comparative Analysis of Leaving Groups
Alkyl Esters (Methoxy/Ethoxy)
-
Structure:
, -
Conjugate Acid
: ~16 (Methanol/Ethanol) -
Performance: Baseline (Poor).
-
The alkoxide ion is a strong base and a poor leaving group.
-
In 2-substituted hexanoates, hydrolysis half-lives (
) can range from days to weeks at neutral pH. -
Use Case: Long-term storage stability; prodrugs requiring very slow release.
-
Aryl Esters (Phenoxy)
-
Structure:
-
Conjugate Acid
: ~10 (Phenol) -
Performance: Intermediate.
-
Resonance stabilization of the phenoxide ion makes it a significantly better leaving group than alkoxides.
-
Reactivity is roughly
times higher than alkyl esters.
-
Activated Aryl Esters (p-Nitrophenyl)
-
Structure:
-
Conjugate Acid
: 7.15 (p-Nitrophenol) -
Performance: High Reactivity.
-
The electron-withdrawing nitro group stabilizes the negative charge via resonance and induction.
-
Gold Standard: Widely used for kinetic assays because the leaving group (p-nitrophenolate) is intensely yellow (
nm), allowing real-time monitoring. -
Data: Hydrolysis rates are typically
times faster than ethyl esters [1].
-
N-Hydroxysuccinimide (NHS) Esters
-
Structure:
-
Conjugate Acid
: 6.0 (N-Hydroxysuccinimide) -
Performance: Ultra-High Reactivity (Aminolysis Specific).
-
NHS esters are the standard for bioconjugation (e.g., labeling proteins).
-
While highly susceptible to hydrolysis, they exhibit exceptional selectivity for primary amines (lysine residues).
-
Insight: In 2-substituted systems, NHS esters maintain reactivity where other esters fail completely [2].
-
Thioesters
-
Structure:
-
Conjugate Acid
: ~10 (Thiols) -
Performance: Biomimetic.
-
Thiolates are excellent leaving groups due to the larger atomic radius of sulfur (polarizability) and lower
compared to alkoxides. -
Crucial for "native chemical ligation" and metabolic pathways (e.g., Acyl-CoA).
-
Quantitative Performance Matrix
The following table summarizes the relative reactivity (
| Leaving Group (LG) | Structure ( | Conjugate Acid | Relative Rate ( | Stability ( |
| Ethyl | 15.9 | 1 | Years (pH 7) | |
| Phenyl | 9.95 | ~100 | Days | |
| Thioethyl | 10.5 | ~150 | Days | |
| p-Nitrophenyl | 7.15 | ~100,000 | Minutes/Hours | |
| NHS | 6.0 | ~500,000 | Minutes |
*Note:
Visualization: Reactivity vs. Stability Landscape
Caption: The reactivity landscape shows the trade-off: Ethyl esters offer stability, while pNP and NHS esters drive rapid reaction kinetics.
Experimental Protocol: Kinetic Assay
Objective: Determine the pseudo-first-order rate constant (
Materials
-
Substrate: 2-Ethylhexanoate p-nitrophenyl ester (10 mM stock in Acetonitrile).
-
Buffer: 50 mM Phosphate buffer, pH 7.4 (or Borate buffer pH 9.0 for faster rates).
-
Detection: UV-Vis Spectrophotometer (set to 400 nm).
Workflow
-
Baseline: Blank the spectrophotometer with 2.97 mL of buffer.
-
Initiation: Inject 30
L of substrate stock into the cuvette (Final conc: 100 M). Mix immediately by inversion. -
Monitoring: Record Absorbance (
) every 30 seconds for 60 minutes. -
Data Analysis:
-
Plot
vs. time ( ). -
The slope of the linear regression line is
. -
Validation: Ensure the plot is linear (
). If curvature exists, check for substrate precipitation or buffer depletion [4].
-
References
-
LibreTexts. (2021). Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Scholars' Mine. (2023). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters. Retrieved from [Link]
-
EPA. (2023). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester. Retrieved from [Link]
-
ResearchGate. (2023). Kinetic studies and predictions on the hydrolysis and aminolysis of esters. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
